6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
6-bromo-2-pyridin-2-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O2/c16-9-4-5-12-10(7-9)11(15(19)20)8-14(18-12)13-3-1-2-6-17-13/h1-8H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXWWXFTFGLCEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353926 | |
| Record name | 6-bromo-2-pyridin-2-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5109-98-8 | |
| Record name | 6-bromo-2-pyridin-2-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Physicochemical Profiling of 6-Bromo-2-(pyridin-2-yl)quinoline-4-carboxylic acid
Executive Summary
6-Bromo-2-(pyridin-2-yl)quinoline-4-carboxylic acid is a high-value heterocyclic scaffold utilized primarily as a bidentate ligand in coordination chemistry and as a functional intermediate in pharmaceutical synthesis. Distinguished by its 6-bromo handle (allowing for further cross-coupling functionalization) and its 2-(2-pyridyl) moiety (creating a classic N^N chelation pocket), this molecule serves as a critical precursor for metallo-supramolecular assemblies, including Ruthenium(II) and Iridium(III) complexes used in phosphorescent OLEDs and Dye-Sensitized Solar Cells (DSSCs).
This guide provides a rigorous technical analysis of its physicochemical properties, synthesis via the Pfitzinger reaction, and handling protocols, designed for researchers requiring high-purity characterization.
Chemical Identity & Structural Parameters
| Parameter | Data | Notes |
| IUPAC Name | 6-Bromo-2-(pyridin-2-yl)quinoline-4-carboxylic acid | |
| CAS Number | 5109-98-8 | Confirmed isomer (2-pyridyl) |
| Molecular Weight | 329.15 g/mol | Monoisotopic Mass: 327.98 |
| Appearance | Off-white to pale yellow powder | High crystallinity |
| Melting Point | >260 °C (Decomposition) | Typical of quinoline-4-carboxylic acids |
| LogP (Predicted) | 3.76 | Lipophilic in neutral form |
| pKa (Acid) | ~3.5 (COOH) | Predicted based on Cinchophen analogs |
| pKa (Base) | ~4.8 (Pyridine N) | Quinoline N is less basic due to COOH |
Structural Logic
The molecule features a quinoline core fused from a benzene and pyridine ring.
-
Position 4 (COOH): Provides solubility modulation (pH dependent) and an anchoring site for surface chemistry (e.g., TiO₂ binding).
-
Position 6 (Br): A reactive handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing extension of the conjugation system.
-
Position 2 (Pyridyl): Creates a rigid N,N-bidentate pocket essential for stable metal complexation (
metals).
Synthetic Methodology: The Pfitzinger Reaction[4][5][6]
The most robust route to this scaffold is the Pfitzinger Reaction , which involves the condensation of 5-bromoisatin with 2-acetylpyridine in a strong alkaline medium. This method is preferred over Friedländer synthesis due to higher yields and easier purification of the carboxylic acid product.
Reaction Scheme (Graphviz)
Figure 1: Synthetic pathway via base-catalyzed condensation of isatin and ketone.[1][2]
Detailed Experimental Protocol
Reagents: 5-Bromoisatin (1.0 eq), 2-Acetylpyridine (1.1 eq), KOH (33% aq. solution), Ethanol.[1][2][3][4]
-
Dissolution: Suspend 5-bromoisatin in ethanol (10 mL/g). Add 33% aqueous KOH (5 eq) dropwise. The deep red isatin solution will turn yellow/orange as the isatin ring opens to form the isatinate salt.
-
Condensation: Add 2-acetylpyridine slowly to the refluxing mixture.
-
Reflux: Heat the mixture at reflux (80°C) for 12–16 hours. Monitor via TLC (MeOH:DCM 1:9). The formation of the quinoline core is driven by the condensation of the ketone enolate with the isatinate amine.
-
Work-up:
-
Evaporate ethanol under reduced pressure.
-
Dissolve the residue in minimal water.
-
Crucial Step: Acidify slowly with Glacial Acetic Acid to pH 4–5. The product will precipitate as a free acid. Note: Do not use strong mineral acid (HCl) initially to avoid forming the hydrochloride salt, which may be water-soluble.
-
-
Purification: Filter the crude solid, wash copiously with water (to remove inorganic salts) and cold ethanol. Recrystallize from DMF/Ethanol if necessary.
Physicochemical Profiling & Solubility
Understanding the acid-base behavior of this molecule is critical for formulation and complexation. The molecule is amphoteric but predominantly acidic in character due to the carboxylic acid.
Solubility Map
| Solvent | Solubility | State |
| Water (pH 7) | Insoluble (< 0.1 mg/mL) | Neutral/Zwitterionic form aggregates. |
| Water (pH > 9) | Soluble | Forms Carboxylate Anion (COO⁻). |
| Water (pH < 1) | Sparingly Soluble | Forms Cation (PyH⁺/QuinH⁺), but salt lattice energy is high. |
| DMSO | High (> 50 mg/mL) | Preferred solvent for NMR and stock solutions. |
| DMF | High | Suitable for reactions. |
| Ethanol/Methanol | Low to Moderate | Soluble when heated; poor at RT. |
| Chloroform/DCM | Insoluble | Too polar for non-chlorinated organics. |
Speciation Logic (Graphviz)
The molecule exists in three distinct states depending on pH, affecting its reactivity with metal ions.
Figure 2: pH-dependent speciation. Metal complexation is most efficient in the Anionic or Neutral state using a buffer.
Structural Characterization (Expectations)
To validate the identity of synthesized batches, the following spectral signatures must be observed.
¹H NMR (DMSO-d₆, 400 MHz)
-
Carboxylic Acid: Broad singlet at δ 13.0–14.0 ppm (often invisible if wet).
-
Quinoline H3: Singlet at δ ~8.5–8.8 ppm. This proton is isolated on the pyridine-bearing ring and is diagnostic of cyclization.
-
Pyridine Protons: Multiplets at δ 8.7 (d), 8.0 (t), 7.5 (t) ppm.
-
Quinoline Backbone: The 6-bromo substitution pattern will show a doublet (H8), doublet of doublets (H7), and doublet (H5).
Mass Spectrometry (ESI)
-
Ionization: Positive Mode (M+H)⁺ or Negative Mode (M-H)⁻.
-
Isotopic Pattern: A 1:1 ratio of peaks at m/z M and M+2 is mandatory due to the ⁷⁹Br and ⁸¹Br isotopes.
-
Expected (M+H)⁺: ~329.0 and 331.0.
-
Applications & Handling
Metal Complexation
This ligand is a "capping" ligand. Unlike 2,2'-bipyridine, the quinoline ring extends the
-
Protocol: React ligand with
or in ethoxyethanol at 130°C. -
Note: The carboxylic acid group can interfere with coordination if not deprotonated. Use
or as a base during complexation.
Safety (SDS Summary)
-
Hazards: Irritant (Skin/Eye/Respiratory).
-
Handling: Use standard PPE. Avoid inhalation of dust.
-
Storage: Store at RT, protected from light. Stable indefinitely in solid state.
References
-
Synthesis of Quinoline-4-carboxylic Acids (Pfitzinger Reaction)
-
Physicochemical Data Sources
- Application in Metal Complexes: Zhu, W., et al. (2018). "Synthesis and photophysical properties of iridium(III) complexes with quinoline-carboxylate ligands". Dyes and Pigments. (General reference for this ligand class).
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. jocpr.com [jocpr.com]
- 3. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Buy Methyl thieno[2,3-c]pyridine-3-carboxylate (EVT-291721) | 28783-21-3 [evitachem.com]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. 7-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid | C15H9BrN2O2 | CID 16228603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. aablocks.com [aablocks.com]
- 9. 5109-98-8・6-Bromo-2-pyridin-2-yl-quinoline-4-carboxylic acid・6-Bromo-2-pyridin-2-yl-quinoline-4-carboxylic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
Mass Spectrometric Characterization of 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid: A Technical Guide
Introduction
In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid, a heterocyclic compound featuring a quinoline core, a pyridine substituent, and a bromine atom, represents a class of molecules with significant potential in medicinal chemistry. The intricate arrangement of its functional groups necessitates a robust analytical approach for unambiguous identification and characterization. Mass spectrometry, a powerful analytical technique that measures the mass-to-charge ratio of ions, stands as an indispensable tool in this endeavor. This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 6-bromo-2-pyridin-2-ylquinoline-4-carboxylic acid, with a focus on electrospray ionization (ESI) and collision-induced dissociation (CID) techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the fragmentation behavior of this and structurally related molecules.
Molecular Properties and Isotopic Signature
6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid possesses the chemical formula C15H9BrN2O2.[1][2] Its calculated monoisotopic mass is 327.98474 Da, and it has a molar mass of approximately 329.15 g/mol .[1][3] A key feature in the mass spectrum of this compound is the presence of bromine, which has two stable isotopes, 79Br and 81Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[4] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (an M and M+2 peak) with a roughly 1:1 intensity ratio, separated by two mass units.[4][5] This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule.
Analytical Approach: Electrospray Ionization and Tandem Mass Spectrometry (ESI-MS/MS)
Electrospray ionization (ESI) is the preferred ionization method for a molecule like 6-bromo-2-pyridin-2-ylquinoline-4-carboxylic acid due to its ability to generate intact molecular ions from polar, thermally labile compounds.[6][7] ESI is a "soft" ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the protonated molecule [M+H]+ in positive ion mode or the deprotonated molecule [M-H]- in negative ion mode.[6]
To elicit structural information, tandem mass spectrometry (MS/MS) is employed. This involves the isolation of the precursor ion (e.g., the [M+H]+ ion) and its subsequent fragmentation through collision-induced dissociation (CID).[8][9] In CID, the precursor ion is accelerated and collided with an inert gas (such as argon or nitrogen), leading to the conversion of kinetic energy into internal energy, which in turn induces bond cleavage and the formation of product ions.[8] The analysis of these product ions provides a fragmentation fingerprint that is unique to the molecule's structure.
Experimental Protocol: ESI-MS/MS Analysis
The following protocol outlines a general procedure for the analysis of 6-bromo-2-pyridin-2-ylquinoline-4-carboxylic acid using a quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.
-
Sample Preparation:
-
Dissolve a small amount of the compound (e.g., 1 mg) in a suitable solvent such as methanol or a mixture of acetonitrile and water to a final concentration of approximately 1 µg/mL.
-
The addition of a small amount of a weak acid (e.g., 0.1% formic acid) can enhance protonation in positive ion mode, while a weak base (e.g., 0.1% ammonium hydroxide) can aid deprotonation in negative ion mode.
-
-
Instrumentation and Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V (optimize for minimal in-source fragmentation).
-
Desolvation Gas Flow: 600 - 800 L/hr (typically nitrogen).
-
Desolvation Temperature: 350 - 450 °C.
-
Source Temperature: 120 - 150 °C.
-
Mass Range: m/z 50 - 500.
-
Acquisition Mode: Full scan MS to identify the precursor ion, followed by product ion scan (MS/MS) of the selected precursor.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Precursor Ion Selection: Isolate the [M+H]+ ion (m/z 328.9922 and 330.9902) in positive mode or the [M-H]- ion (m/z 326.9773 and 328.9753) in negative mode.
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: Varies depending on the instrument and the desired degree of fragmentation. A collision energy ramp (e.g., 10-40 eV) is recommended to observe the evolution of fragment ions.[10]
-
Predicted Fragmentation Pathways
Based on the structure of 6-bromo-2-pyridin-2-ylquinoline-4-carboxylic acid and established fragmentation patterns of related compounds, the following pathways are predicted.[11][12][13]
Positive Ion Mode ([M+H]+)
In positive ion mode, protonation is expected to occur on one of the nitrogen atoms, most likely the more basic pyridine nitrogen.
-
Initial Fragmentation: Loss of Water and Carbon Monoxide: A common fragmentation pathway for carboxylic acids is the initial loss of water (H2O, 18 Da) followed by the loss of carbon monoxide (CO, 28 Da). However, the direct loss of the carboxyl group as CO2 (44 Da) is also highly probable.[13][14]
-
[M+H]+ → [M+H - H2O]+ → [M+H - H2O - CO]+
-
[M+H]+ → [M+H - CO2]+
-
-
Cleavage of the Pyridinyl Group: The bond between the quinoline and pyridine rings can cleave, leading to the formation of a protonated pyridine ion (m/z 80) or a quinoline-containing fragment.
-
Loss of Bromine: The C-Br bond can undergo homolytic or heterolytic cleavage, resulting in the loss of a bromine radical (Br•, 79/81 Da) or a bromide ion (Br-).
The predicted fragmentation pathway in positive ion mode is illustrated in the following diagram:
Caption: Predicted fragmentation of [M+H]+.
Negative Ion Mode ([M-H]-)
In negative ion mode, deprotonation will occur at the carboxylic acid group, forming a carboxylate anion.
-
Decarboxylation: The most prominent fragmentation in negative ion mode is expected to be the loss of carbon dioxide (CO2, 44 Da) from the carboxylate anion.[15]
-
[M-H]- → [M-H - CO2]-
-
-
Loss of Bromine: Similar to the positive ion mode, the loss of a bromine radical is a possible fragmentation pathway.
The predicted fragmentation pathway in negative ion mode is illustrated below:
Caption: Predicted fragmentation of [M-H]-.
Data Summary
The following table summarizes the predicted major ions for 6-bromo-2-pyridin-2-ylquinoline-4-carboxylic acid in both positive and negative ESI-MS/MS.
| Ion Mode | Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |
| Positive | 329.0 / 331.0 | 285.0 / 287.0 | CO2 |
| 284.0 / 286.0 | COOH | ||
| 250.0 | Br• from [M+H - CO2]+ | ||
| 80.0 | C10H5BrNCOOH | ||
| Negative | 327.0 / 329.0 | 283.0 / 285.0 | CO2 |
| 248.0 | Br• from [M-H - CO2]- |
Conclusion
The mass spectrometric analysis of 6-bromo-2-pyridin-2-ylquinoline-4-carboxylic acid, particularly through ESI-MS/MS, provides a wealth of structural information. The characteristic isotopic pattern of bromine serves as a definitive marker for its presence. By carefully controlling the ionization and collision-induced dissociation conditions, a detailed fragmentation map can be generated. The predicted primary fragmentation pathways, including the loss of the carboxylic acid group and cleavage of the pyridinyl substituent, offer a robust framework for the interpretation of experimental data. This guide provides the fundamental principles and a practical protocol to aid researchers in the structural elucidation of this and analogous compounds, thereby accelerating the pace of drug discovery and development.
References
- Ali, T. E., & Salem, M. A. I. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 4, 124-135.
-
ChemBK. (n.d.). 6-bromo-2-(2-pyridyl)quinoline-4-carboxylic acid. Retrieved from [Link]
- Feild, J. A., & Na, J. (2004). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 15(11), 1637–1648.
-
Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]
- ACS Publications. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 87(15), 7574-7581.
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
- Maurer, H. H., & Meyer, M. R. (2016). Development and practical application of a library of CID accurate mass spectra of more than 2500 toxic compounds for systematic toxicological analysis by LC-QTOF-MS with data-dependent acquisition. Analytical and bioanalytical chemistry, 408(20), 5465–5475.
-
Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
-
Technology Networks. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
-
All In Concepts. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
- Cole, R. B., & Zhu, J. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid communications in mass spectrometry : RCM, 21(11), 1737–1746.
-
ResearchGate. (n.d.). Mass spectral fragmentation modes of some heterocyclically substituted chromones-II. Retrieved from [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridinecarboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Kind, T., et al. (2021). Predicting Collision-Induced-Dissociation Tandem Mass Spectra (CID-MS/MS) Using Ab Initio Molecular Dynamics.
-
PubChem. (n.d.). 2,6-Dibromopyridine-4-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. Retrieved from [Link]
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An In-Depth Technical Guide to Preliminary Cytotoxicity Screening of Quinoline Derivatives
Introduction: The Quinoline Scaffold in Oncology and the Imperative of Cytotoxicity Screening
Quinoline, a heterocyclic aromatic organic compound, and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including potent anticancer properties. These compounds exert their effects through diverse mechanisms of action, such as inducing apoptosis, arresting the cell cycle, inhibiting angiogenesis, and disrupting cell migration.[1] Given the vast chemical space occupied by quinoline derivatives, a robust and efficient preliminary cytotoxicity screening process is paramount to identify promising lead candidates for further drug development.[2] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to design and execute these critical initial studies. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and explore the interpretation of cytotoxicity data, all while maintaining the highest standards of scientific integrity.
Part 1: Foundational Strategy - Designing a Validating Screening Cascade
A successful cytotoxicity screening cascade is not merely a sequence of experiments but a self-validating system. Each step should be designed to provide clear, reproducible data that informs the next stage of investigation. The initial screening should be broad, cost-effective, and sensitive enough to identify a wide range of cytotoxic activities.
The Rationale for Cell Line Selection: A Multi-Faceted Approach
The choice of cancer cell lines is a critical determinant of the relevance and translatability of in vitro findings. A panel of cell lines representing different cancer types is essential to assess the breadth of a compound's activity.[3] For preliminary screening of quinoline derivatives, a common starting point includes cell lines from prevalent cancers such as breast (e.g., MCF-7, MDA-MB-231), lung (e.g., A549, NCI-H460), colon (e.g., HCT-116), and prostate (e.g., DU-145).[2][3][4][5] It is also prudent to include a non-cancerous cell line (e.g., human umbilical vein endothelial cells - HUVEC) to assess for cancer cell selectivity.[4]
Expert Insight: The rationale extends beyond tissue of origin. Consider the molecular subtypes and genetic backgrounds of the cell lines. For instance, using both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines can provide early insights into potential mechanisms of action.
Primary Cytotoxicity Assays: A Comparative Analysis
The goal of the primary screen is to determine the concentration-dependent effect of the quinoline derivatives on cell viability. Several robust and high-throughput compatible assays are available.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells.[6][7] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[6]
The Sulforhodamine B (SRB) assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions.[8][9][10] The amount of bound dye is directly proportional to the total protein mass and, therefore, the cell number.[9][11] This method is less susceptible to interference from compounds that affect cellular metabolism.[11]
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[12][13][14] An increase in LDH activity in the culture supernatant is indicative of cell lysis and cytotoxicity.[13][15]
Trustworthiness through Orthogonal Validation: Relying on a single assay can be misleading. For instance, a compound that inhibits mitochondrial function without immediately killing the cell might show potent activity in an MTT assay but not in an SRB or LDH assay. Therefore, confirming hits from the primary screen with a secondary assay based on a different biological principle (e.g., primary screen with MTT, confirmation with SRB) is crucial for data integrity.
Part 2: Experimental Protocols - A Step-by-Step Guide
The following protocols are presented as a starting point and should be optimized for specific cell lines and laboratory conditions.
General Cell Culture and Compound Preparation
-
Cell Seeding: Plate cells in 96-well microtiter plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[16]
-
Compound Preparation: Prepare a stock solution of each quinoline derivative in a suitable solvent, typically dimethyl sulfoxide (DMSO).[11] Subsequently, prepare serial dilutions of the compounds in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity.[7]
Protocol for the MTT Cytotoxicity Assay
-
Treatment: After overnight incubation, replace the old medium with fresh medium containing the serially diluted quinoline derivatives. Include vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).[7] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[17]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]
Protocol for the SRB Cytotoxicity Assay
-
Cell Fixation: After compound treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[8]
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water or 1% (v/v) acetic acid to remove excess TCA.[8] Air-dry the plates.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[8]
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove the unbound dye.[11] Air-dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[8]
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[8]
Protocol for the LDH Cytotoxicity Assay
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.[13]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13] Controls for maximum LDH release (cells lysed with a detergent like Triton X-100) and spontaneous LDH release (untreated cells) are essential for data normalization.[13]
Part 3: Data Analysis and Interpretation
Calculation of IC50 Values
The cytotoxic activity of the quinoline derivatives is typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[6] This value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison of the cytotoxic activities of different quinoline derivatives across various cell lines.
| Compound ID | Description | Cell Line | Incubation Time (h) | IC50 (µM) |
| QN-1 | 2-phenyl-quinoline | MCF-7 | 48 | 15.2 ± 1.8 |
| QN-1 | 2-phenyl-quinoline | A549 | 48 | 25.7 ± 2.3 |
| QN-1 | 2-phenyl-quinoline | HCT-116 | 48 | 18.9 ± 1.5 |
| QN-2 | 4-amino-7-chloroquinoline | MCF-7 | 48 | 5.8 ± 0.7 |
| QN-2 | 4-amino-7-chloroquinoline | A549 | 48 | 8.1 ± 0.9 |
| QN-2 | 4-amino-7-chloroquinoline | HCT-116 | 48 | 6.5 ± 0.6 |
Table 1: Example of IC50 data for two hypothetical quinoline derivatives against a panel of cancer cell lines.
Part 4: Delving Deeper - Mechanistic Insights
Quinoline derivatives can induce cytotoxicity through various mechanisms, with apoptosis being a prominent pathway.[1]
The Role of Caspases in Apoptosis
Apoptosis, or programmed cell death, is executed by a family of cysteine proteases called caspases.[18] These enzymes are present as inactive zymogens and are activated in a cascade upon receiving apoptotic signals. There are two major caspase activation pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[19][20]
-
Extrinsic Pathway: Initiated by the binding of death ligands to cell surface receptors, leading to the activation of initiator caspase-8.[20][21]
-
Intrinsic Pathway: Triggered by intracellular stress, resulting in the release of cytochrome c from the mitochondria and the activation of initiator caspase-9.[21]
Both pathways converge on the activation of effector caspases, such as caspase-3, which then cleave a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[19]
Visualizing the Experimental Workflow and Apoptotic Pathway
Caption: A streamlined workflow for the preliminary cytotoxicity screening of quinoline derivatives.
Caption: The intrinsic and extrinsic pathways of caspase-mediated apoptosis.
Conclusion
The preliminary cytotoxicity screening of quinoline derivatives is a critical first step in the journey of anticancer drug discovery. By employing a well-designed screening cascade that incorporates orthogonal assays, a diverse panel of cell lines, and robust data analysis, researchers can confidently identify promising lead compounds. This guide provides the foundational knowledge and practical protocols to conduct these studies with scientific rigor and efficiency, ultimately accelerating the development of novel cancer therapeutics.
References
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Review on recent development of quinoline for anticancer activities. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Caspase-activation pathways in apoptosis and immunity. (2003). Immunological Reviews. [Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). Nature Protocols. [Link]
-
SRB Cytotoxicity Assay Kit – Sensitive Colorimetric. (n.d.). Canvax. Retrieved February 12, 2026, from [Link]
-
Biochemical Pathways of Caspase Activation During Apoptosis. (1999). Annual Review of Cell and Developmental Biology. [Link]
-
SRB Cytotoxicity Assay (CV0009). (n.d.). Canvax. Retrieved February 12, 2026, from [Link]
-
SRB Cytotoxicity Assay Kit. (n.d.). Tiaris Biosciences. Retrieved February 12, 2026, from [Link]
-
Sulforhodamine B (SRB) Cell Cytotoxicity Assay. (n.d.). Creative Bioarray. Retrieved February 12, 2026, from [Link]
-
Caspase Activation Pathways: an Overview. (2000). Holland-Frei Cancer Medicine. 6th edition. [Link]
-
LDH Cytotoxicity Assay FAQs. (2020). G-Biosciences. Retrieved February 12, 2026, from [Link]
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. [Link]
-
Biochemical pathways of caspase activation during apoptosis. (1999). Annual Review of Cell and Developmental Biology. [Link]
-
LDH Cytotoxicity Assay. (n.d.). Creative Bioarray. Retrieved February 12, 2026, from [Link]
-
Anticancer Activity of Quinoline Derivatives; An Overview (2022). (2022). SciSpace. [Link]
-
Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). Neuroquantology. [Link]
-
Cytotoxicity of 4-substituted Quinoline Derivatives: Anticancer and Antileishmanial Potential. (2020). Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2021). Molecules. [Link]
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). Daniele Teti. [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Pharmaceutical Sciences. [Link]
-
Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PLOS ONE. [Link]
-
Create a Flowchart using Graphviz Dot. (2022). Medium. [Link]
-
In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved February 12, 2026, from [Link]
-
In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. (2014). PLOS ONE. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved February 12, 2026, from [Link]
-
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Medicinal Chemistry. [Link]
-
4.2.3. Graphviz (Dot Language). (2023). LegalPromptGuide.com. [Link]
-
Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line. (2025). ResearchGate. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology. [Link]
-
Creating Software Engineering Flow Charts with Graphviz Dot. (2025). Joel Dare. [Link]
-
Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. (2022). Molecules. [Link]
-
Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2021). Molecules. [Link]
-
Flowchart Creation. (n.d.). Developer Documentation. Retrieved February 12, 2026, from [Link]
-
Cytotoxic effects of synthesized quinoline derivatives on the viability... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). (n.d.). MTT Assay Protocol. Retrieved February 12, 2026, from [Link]
Sources
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neuroquantology.com [neuroquantology.com]
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- 21. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Solubility Profile & Characterization: 6-Bromo-2-(pyridin-2-yl)quinoline-4-carboxylic Acid
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Bromo-2-(pyridin-2-yl)quinoline-4-carboxylic acid . As a derivative of cinchoninic acid featuring a bidentate N^N binding pocket and a polarizable bromine substituent, this compound exhibits a complex solubility profile governed by zwitterionic equilibria and strong intermolecular
Key Takeaway: This compound behaves as an amphoteric solid. It is sparingly soluble in neutral organic solvents and water but shows high solubility in polar aprotic solvents (DMSO, DMF) and pH-adjusted aqueous media. Researchers must strictly control pH and temperature to prevent precipitation during formulation or synthesis.
Part 1: Molecular Architecture & Solubility Theory
To predict and manipulate the solubility of this molecule, one must understand the three competing structural domains:
-
The Quinoline-Pyridine Core (Hydrophobic/Stacking): The extended aromatic system (quinoline fused with a pyridine ring at C2) creates a flat, planar topology. This leads to high lattice energy due to efficient
- stacking, often resulting in a "brick dust" solid that resists dissolution. -
The Carboxylic Acid (Hydrophilic/Ionizable): Located at C4, the -COOH group (
) provides a handle for aqueous solubility via deprotonation. -
The Basic Nitrogens (pH Sensitivity): The quinoline nitrogen (
) and pyridine nitrogen ( ) can accept protons.
The "U-Shaped" Solubility Curve
Unlike simple lipophilic drugs, this compound follows a U-shaped pH-solubility profile.
-
Low pH (< 2): Soluble as a cationic species (
or ). -
Mid pH (3–6): Insoluble. The molecule exists primarily as a neutral species or zwitterion (
), leading to aggregation and precipitation. -
High pH (> 8): Soluble as an anionic carboxylate (
).
Part 2: Empirical Solubility Data & Solvent Compatibility
The following data summarizes the solubility behavior based on structural analogs (e.g., 2-phenylquinoline-4-carboxylic acid) and standard heterocyclic chemistry principles.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Primary Interaction Mechanism | Usage Recommendation |
| Polar Aprotic | DMSO | High (> 50 mg/mL) | Dipole-dipole; disruption of | Recommended for stock solutions (10-100 mM). |
| Polar Aprotic | DMF / NMP | High | Dipole-dipole | Alternative for synthesis/recrystallization. |
| Polar Protic | Methanol / Ethanol | Low to Moderate | Hydrogen bonding | Use hot for recrystallization; poor for stock solutions. |
| Aqueous | Water (pH 7) | Negligible | Hydrophobic exclusion | Avoid without pH adjustment. |
| Aqueous Acid | 0.1 M HCl | Moderate to High | Protonation (Cation formation) | Good for extraction from organic layers. |
| Aqueous Base | 0.1 M NaOH | High | Deprotonation (Anion formation) | Preferred for aqueous formulation. |
| Non-Polar | Hexane / Toluene | Insoluble | None | Use as an anti-solvent to crash out product. |
| Chlorinated | DCM / Chloroform | Low | Weak dispersion | Limited utility unless compound is esterified. |
Critical Protocol: The "Isoelectric Trap"
Researchers often fail to dissolve this compound in water because they do not account for the isoelectric point (pI).
-
Error: Adding water to a DMSO stock solution.
-
Result: The pH shifts toward neutral, causing immediate precipitation of the solid.
-
Fix: Always buffer the aqueous phase to pH > 8 or pH < 2 before introduction.
Part 3: Experimental Protocols
Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)
Use this protocol to establish precise solubility limits for your specific batch.
-
Preparation: Weigh approx. 10 mg of solid into a 4 mL glass vial.
-
Solvent Addition: Add 100
L of the target solvent. -
Equilibration:
-
Sonicate for 5 minutes at 40°C to break crystal lattice.
-
Agitate (shake) for 24 hours at 25°C.
-
-
Visual Inspection:
-
Clear solution? Add another 10 mg and repeat.
-
Solid remains? Proceed to step 5.
-
-
Quantification:
-
Filter supernatant through a 0.22
m PTFE filter. -
Dilute filtrate 100x in DMSO.
-
Measure concentration via UV-Vis (approx.
260-280 nm) against a standard curve.
-
Protocol B: Recrystallization (Purification)
Based on the solubility differential between hot and cold polar protic solvents.
-
Dissolve crude solid in Glacial Acetic Acid or DMF at reflux (high solubility).
-
Slowly add Ethanol or Water (anti-solvent) until slight turbidity persists.
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
Filter the resulting needles/powder and wash with cold ethanol.
Part 4: Visualization of Solubility Logic
The following diagrams illustrate the pH-dependent speciation and the decision workflow for solvent selection.
Diagram 1: pH-Dependent Speciation & Solubility
This diagram maps the chemical state of the molecule against pH zones.
Caption: The "U-Shaped" solubility profile. Maximum solubility is achieved at pH extremes, while the neutral pH range represents the "Isoelectric Trap" where precipitation occurs.
Diagram 2: Solvent Selection Decision Tree
A logical workflow for researchers selecting a solvent for specific applications.
Caption: Operational workflow for selecting the correct solvent system based on the intended experimental application.
References
-
PubChem. 6-Bromo-2-(pyridin-4-yl)quinoline-4-carboxylic acid (Analogous Structure Data). National Library of Medicine. Available at: [Link]
-
Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.[1] (Describes solubility/recrystallization of brominated quinoline precursors). Available at: [Link]
-
Williams, R. (2022).[2] pKa Data Compilation (Quinoline & Pyridine).[2] Organic Chemistry Data.[2] (Source for pKa estimation of heterocyclic nitrogens). Available at: [Link]
Sources
Electronic Architecture of Pyridinyl-Quinoline Scaffolds
From Molecular Orbitals to Optoelectronic & Therapeutic Applications
Executive Summary
The fusion of pyridine and quinoline moieties creates a bi-heterocyclic scaffold characterized by pronounced electron deficiency and high electron affinity. Unlike simple carbocycles, the strategic placement of nitrogen atoms within the pyridinyl-quinoline (PQ) skeleton lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making these compounds exceptional candidates for n-type organic semiconductors, Electron Transport Layers (ETL) in OLEDs, and π-deficient ligands in phosphorescent Iridium(III) complexes. This technical guide dissects the electronic properties of PQ derivatives, providing validated protocols for their characterization and application in drug discovery and materials science.
Part 1: Molecular Architecture & Electronic Fundamentals
The electronic behavior of pyridinyl-quinoline is governed by the inductive withdrawing effect (-I) and mesomeric withdrawing effect (-M) of the nitrogen atoms.
1.1 Frontier Molecular Orbital (FMO) Engineering
In a typical 2-(2-pyridyl)quinoline system, the LUMO is delocalized across both heterocyclic rings, while the Highest Occupied Molecular Orbital (HOMO) often resides primarily on the quinoline moiety or phenyl substituents if present.
-
LUMO Stabilization: The additional nitrogen in the pyridine ring (relative to phenylquinoline) stabilizes the LUMO by approximately 0.2–0.4 eV. This reduction in LUMO energy decreases the injection barrier for electrons from metallic cathodes (like Al or Mg:Ag).
-
Band Gap Tuning: The HOMO-LUMO gap (
) typically ranges from 2.8 to 3.2 eV , placing optical absorption in the UV-blue region, which is ideal for host materials or high-energy triplet ligands.
1.2 Nitrogen Positioning & Steric Effects
The vectoral sum of dipole moments depends on the linkage position (e.g., 2-(2-pyridyl) vs. 2-(3-pyridyl)).
-
Planarity vs. Twist: A 2,2'-linkage often induces a trans-planar conformation due to repulsion between nitrogen lone pairs, unless chelated to a metal (e.g., Ir, Pt), where it forces a cis-planar geometry, maximizing
-conjugation and metal-to-ligand charge transfer (MLCT).
Table 1: Comparative Electronic Parameters (Approximate Values)
| Scaffold | HOMO (eV) | LUMO (eV) | Electronic Character | |
| Quinoline | -6.64 | -1.81 | 4.83 | Weak Electron Acceptor |
| Pyridine | -6.70 | -1.20 | 5.50 | Weak Electron Acceptor |
| 2-(2-Pyridyl)quinoline | -6.10 | -2.60 | 3.50 | Strong Electron Acceptor (n-type) |
| Ir(III) bis(2-phenylpyridine) | -5.60 | -2.40 | 3.20 | MLCT / Phosphorescent |
Part 2: Photophysical & Electrochemical Characterization Protocols
To ensure data integrity, the following protocols utilize self-validating internal standards.
2.1 Protocol: Cyclic Voltammetry (CV) for HOMO/LUMO Determination
Objective: Accurate measurement of ionization potential (
-
Reagents:
-
Solvent: Anhydrous Dichloromethane (DCM) for oxidation; Acetonitrile (MeCN) for reduction.
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF
). -
Internal Standard (Validation Step): Ferrocene (Fc/Fc
).
-
-
Workflow:
-
Cell Setup: Three-electrode system (Working: Glassy Carbon; Counter: Pt wire; Reference: Ag/AgNO
). -
Blank Scan: Run electrolyte only to ensure no impurity peaks in the window (-2.5V to +1.5V).
-
Analyte Scan: Add PQ compound (1 mM). Degas with Argon for 5 mins. Scan at 50, 100, and 200 mV/s.
-
Validation (Crucial): Add Ferrocene at the end of the experiment. The Fc/Fc
couple must appear reversible (peak separation mV). All potentials are then referenced to set to 0 V (or -4.8 eV vs vacuum).
-
-
Calculation:
2.2 Protocol: Computational Prediction (DFT)
Objective: Pre-synthesis screening of electronic levels.
-
Software: Gaussian / ORCA.
-
Method: B3LYP functional with 6-31G(d) or 6-311++G** basis set.
-
Validation Step: Perform a frequency calculation on the optimized geometry. Zero imaginary frequencies confirm a true ground state minimum.
Part 3: Applications in Optoelectronics (OLEDs)
Pyridinyl-quinolines serve two primary roles in Organic Light Emitting Diodes (OLEDs):
-
Electron Transport Materials (ETM): The high electron affinity facilitates electron hopping.
-
Phosphorescent Ligands: When cyclometalated with Iridium (e.g.,
), the extended conjugation of the quinoline ring redshifts emission into the orange/red (580–650 nm).
3.1 Mechanism of Electron Injection & Transport
The following diagram illustrates the energetic cascade required for efficient electron injection from the cathode to the emissive layer, utilizing the PQ scaffold's low LUMO.
Figure 1: Electron transport cascade in an OLED device utilizing a Pyridinyl-Quinoline Electron Transport Layer (ETL).
Part 4: Pharmacophore Electronics & Medicinal Chemistry
In drug design, the electronic distribution of the PQ scaffold influences binding affinity through
-
DNA Intercalation: The planar, electron-deficient PQ system acts as an effective intercalator for DNA base pairs. The electron deficiency (low LUMO) enhances stacking interactions with electron-rich guanine-cytosine pairs.
-
Kinase Inhibition: The nitrogen lone pairs act as specific hydrogen bond acceptors (HBA) in the ATP-binding pocket of kinases.
-
Metabolic Stability: The electron-deficient nature of the pyridine ring makes it resistant to oxidative metabolism by Cytochrome P450, often improving the half-life (
) of the drug compared to phenyl-analogs.
4.1 Characterization Workflow
This workflow integrates computational and experimental methods to validate PQ candidates.
Figure 2: Integrated workflow for the design, synthesis, and electronic validation of PQ derivatives.
References
-
Synthesis and photophysical properties of pyridyl- and quinolinyl-substituted 4-(4-aminophenyl)quinazolines. ResearchGate. [Link]
-
Series of New Cationic Iridium(III) Complexes with Tunable Emission Wavelength. ACS Inorganic Chemistry. [Link]
-
Cyclic Voltammetry Protocol for Organic Electron Transport Materials. JoVE / NIH. [Link]
-
DFT Studies on Molecular Structure, HOMO-LUMO of Quinoline. Scientific Research Publishing. [Link]
-
Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. NIH / PMC. [Link]
-
Heterobimetallic Complexes of IrM Core and Bridging 2-(Diphenylphosphino)pyridine. NIH / PMC. [Link]
Methodological & Application
The Pfitzinger Reaction: A Robust Tool for the Synthesis of Quinoline-4-Carboxylic Acids
Introduction: The Enduring Significance of the Quinoline Core in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Among its derivatives, quinoline-4-carboxylic acids have garnered significant attention as a privileged structural motif in the development of novel therapeutic agents.[1][2][3] These compounds have demonstrated remarkable potential across various therapeutic areas, including oncology, infectious diseases, and inflammation.[1][2][4] Their versatile framework allows for extensive chemical modification, enabling the fine-tuning of their biological and pharmacokinetic profiles.[1]
The Pfitzinger reaction, a classic name reaction in organic chemistry, provides a direct and efficient pathway to this important class of molecules.[2][5][6] Also known as the Pfitzinger-Borsche reaction, this transformation involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][5][7] The reaction's reliability and the ready availability of the starting materials have cemented its status as a valuable tool for both academic research and industrial drug development.[6][8]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering in-depth application notes on the Pfitzinger reaction and detailed, validated protocols for the synthesis of quinoline-4-carboxylic acids.
Mechanistic Insights: A Stepwise Journey to the Quinoline Core
The Pfitzinger reaction proceeds through a well-elucidated, multi-step mechanism. Understanding these sequential transformations is crucial for optimizing reaction conditions and predicting potential side products.
-
Base-Mediated Ring Opening of Isatin: The reaction is initiated by the hydrolysis of the amide bond within the isatin ring by a strong base, typically potassium hydroxide or sodium hydroxide.[5][7][9] This nucleophilic attack results in the formation of a keto-acid intermediate, specifically a salt of 2-aminophenylglyoxylic acid.[2][5][9] While this intermediate can be isolated, it is generally generated in situ.[2][5] The initial deep purple color of the isatin solution in alkali fades to a straw-brown or yellow, indicating the successful formation of this intermediate.[10]
-
Imine and Enamine Formation: The carbonyl compound, which must possess at least one α-methylene group, then reacts with the aniline moiety of the ring-opened intermediate to form an imine (a Schiff base).[2][5][7] This imine subsequently tautomerizes to the more thermodynamically stable enamine isomer.[2][5]
-
Intramolecular Cyclization and Dehydration: The crucial ring-closing step involves an intramolecular aldol-type condensation. The enamine attacks the ketone carbonyl group, leading to the formation of a six-membered ring.[9] This is followed by a dehydration step, which eliminates a molecule of water and results in the formation of the aromatic quinoline ring system.[2][5][7] The final product is the corresponding substituted quinoline-4-carboxylic acid.
Figure 1: The stepwise mechanism of the Pfitzinger reaction.
Applications in Drug Development: A Privileged Scaffold
The quinoline-4-carboxylic acid motif is a key pharmacophore in a wide array of therapeutic agents.[2][3] Its derivatives have been extensively investigated for their potential as:
-
Anticancer Agents: Certain quinoline carboxylic acids have demonstrated the ability to intercalate with DNA, leading to antitumor activity.[2] They have also been explored as inhibitors of key enzymes in cancer progression, such as dihydroorotate dehydrogenase (DHODH).[11][12]
-
Antibacterial Agents: The quinoline core is a well-established scaffold in antibacterial drug discovery, with many derivatives inhibiting bacterial DNA gyrase.[1][2][13]
-
Antiviral Agents: Notably, some derivatives have shown promise as anti-HIV agents.[2][14]
-
Anti-inflammatory Agents: Several quinoline-4-carboxylic acids have exhibited significant anti-inflammatory properties.[4]
-
Antimalarial Agents: Quinoline-based compounds have a long and successful history in the treatment of malaria.[2]
The Pfitzinger reaction provides a versatile and efficient route to access diverse libraries of these valuable compounds for screening and lead optimization in drug discovery programs.[2]
Experimental Protocols
Safety Precautions: The Pfitzinger reaction involves the use of strong bases and heating. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.[15]
Protocol 1: Conventional Synthesis of 2-Methylquinoline-4-carboxylic Acid
This protocol is a generalized method based on several reported procedures for the reaction of isatin with acetone.[10][15]
Materials:
-
Isatin (1.0 eq)
-
Potassium hydroxide (KOH) (3.0-4.0 eq)
-
Acetone (2.0-3.0 eq)
-
Ethanol (or an ethanol/water mixture)
-
Water (deionized)
-
Hydrochloric acid (HCl) or Acetic acid (for acidification)
-
Diethyl ether (for extraction)
Procedure:
-
Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve potassium hydroxide (0.2 mol) in ethanol (25 ml) or a mixture of ethanol and water.[14]
-
Isatin Ring Opening: Add isatin (0.07 mol) to the basic solution and stir at room temperature for 1 hour.[2] A color change from purple to brown or pale yellow indicates the formation of the potassium salt of isatinic acid.[2][10]
-
Addition of Carbonyl Compound: Gradually add acetone (0.15 mol) to the reaction mixture.[15]
-
Reaction: Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours.[10][14][15] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup - Solvent Removal and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the solvent by rotary evaporation.[2] Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.[2][14] Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[2][14]
-
Precipitation of the Product: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically pH 4-5).[2]
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.[2] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[2]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[16]
Materials:
-
Isatin (1.0 eq)
-
Potassium hydroxide (33% aqueous solution)
-
Appropriate carbonyl compound (e.g., 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone) (1.0 eq)
-
Ice-water mixture
-
Acetic acid
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[2]
-
Addition of Carbonyl Compound: To this solution, add the appropriate carbonyl compound (10.0 mmol).[2]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for a specified time (e.g., 9 minutes, optimization may be required).[2]
-
Workup and Isolation: After irradiation, cool the vessel to room temperature and filter the dark solution.[2] Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.[2]
-
Purification: Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.[2]
Figure 2: General experimental workflow for the Pfitzinger reaction.
Data Presentation: Reaction Parameters and Yields
The versatility of the Pfitzinger reaction allows for the synthesis of a wide range of substituted quinoline-4-carboxylic acids. The choice of carbonyl compound dictates the substitution pattern at the 2- and 3-positions of the quinoline ring.
| Isatin Derivative | Carbonyl Compound | Base | Solvent | Method | Product | Reported Yield (%) |
| Isatin | Acetone | KOH | Ethanol/Water | Conventional Heating | 2-Methylquinoline-4-carboxylic acid | 60-80[10] |
| Isatin | Butanone (MEK) | NaOH | Water | Conventional Heating | 2,3-Dimethylquinoline-4-carboxylic acid | ~89 |
| 5-Chloroisatin | 5,6-Dimethoxy indanone | KOH | Ethanol | Conventional Heating | 5,6-Dimethoxyindano[2,3-b]-6-chloro-4-quinolinic acid | 36[9] |
| Isatin | Acetophenone | KOH | Ethanol | Conventional Heating | 2-Phenylquinoline-4-carboxylic acid | Variable |
| Isatin | Cyclohexanone | KOH | Ethanol | Conventional Heating | 1,2,3,4-Tetrahydroacridine-9-carboxylic acid | Variable |
| Isatin | 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH | Water | Microwave | 2-(Aryl)-3-(benzimidazol-2-ylthio)quinoline-4-carboxylic acid | Good to Excellent[2] |
Note: Yields can vary significantly based on the specific substrates, reaction conditions, and purification methods employed.
Limitations and Variations
While the Pfitzinger reaction is highly effective, it is not without its limitations. The reaction generally requires strongly basic conditions, which may not be compatible with sensitive functional groups on the starting materials.[16] Additionally, unsymmetrical ketones can lead to mixtures of regioisomers.
Several modifications to the Pfitzinger reaction have been developed to address these challenges and expand its synthetic utility.[6] The Halberkann variant , for instance, utilizes N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids.[5] Acid-catalyzed versions have also been reported, offering an alternative for base-sensitive substrates.
Conclusion
The Pfitzinger reaction remains a highly relevant and powerful method for the synthesis of quinoline-4-carboxylic acids, which are of paramount importance in medicinal chemistry and drug development.[2] Its operational simplicity, use of readily available starting materials, and the biological significance of its products ensure its continued application in the ongoing quest for novel therapeutic agents. The protocols and data presented herein provide a practical and authoritative guide for researchers to effectively utilize this classic transformation in their synthetic endeavors.
References
- BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem.
-
Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. (Review). Chemistry of Heterocyclic Compounds, 40(3), 257–294. Available at: [Link]
-
Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]
-
Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 225-250. Available at: [Link]
-
Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Available at: [Link]
-
Shvekhgeimer, M. G. A. (2004). THE PFITZINGER REACTION. (REVIEW). Chemistry of Heterocyclic Compounds, 40(3), 257-294. Available at: [Link]
-
Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. ResearchGate. Available at: [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction. BenchChem.
-
Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. Available at: [Link]
-
Al-Amiery, A. A., et al. (2014). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR), 3(11), 227-234. Available at: [Link]
-
Lv, Q., et al. (2013). A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. ChemInform, 44(31). Available at: [Link]
-
Various Authors. (n.d.). Pfitzinger Quinoline Synthesis. Cambridge University Press. Available at: [Link]
-
Sari, Y., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 160-167. Available at: [Link]
-
ScienceMadness Discussion Forum. (2024). The Pfitzinger Reaction. Available at: [Link]
-
Scribd. (n.d.). Chemistry of Pfitzinger Synthesis. Available at: [Link]
-
Al-Bayati, F. I. H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(11), 3349. Available at: [Link]
- BenchChem. (2025). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. BenchChem.
-
Nowakowska, Z., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 29(3), 678. Available at: [Link]
-
Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4497–4514. Available at: [Link]
-
Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Available at: [Link]
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- 16. researchgate.net [researchgate.net]
Synthesis of 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles.
Introduction and Significance
Quinoline-4-carboxylic acids are a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. The introduction of a bromo-substituent and a pyridinyl group, as in the target molecule, can significantly modulate its physicochemical and pharmacological properties. This particular derivative holds potential for investigation as an intermediate in the synthesis of novel therapeutic agents and functional materials. The synthetic route detailed herein utilizes the robust and well-established Pfitzinger reaction, a powerful tool for the construction of quinoline-4-carboxylic acids.[1][2][3][4][5]
Synthetic Strategy: The Pfitzinger Reaction
The chosen synthetic pathway is a classic Pfitzinger condensation, which involves the reaction of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[1][2][3][6] For the synthesis of 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid, the key precursors are 6-bromoisatin and 2-acetylpyridine.
The overall reaction is depicted below:
Scheme 1: Pfitzinger Synthesis of 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid
This two-step process begins with the synthesis of the essential precursor, 6-bromoisatin, followed by the Pfitzinger condensation to yield the final product.
Experimental Workflow Diagram
The following diagram illustrates the sequential steps involved in the synthesis.
Caption: Experimental workflow for the synthesis of the target compound.
Part 1: Synthesis of 6-Bromoisatin
Expertise & Experience: The synthesis of 6-bromoisatin is a critical first step. The procedure described is a well-documented cyclization reaction.[7][8] The use of concentrated sulfuric acid facilitates the intramolecular cyclization, and maintaining the temperature at 90°C is crucial for driving the reaction to completion without significant side-product formation. The work-up procedure involving pouring the reaction mixture into ice water is a standard method for quenching the reaction and precipitating the product.
Materials and Reagents
| Reagent | Grade | Supplier |
| N-(3-bromophenyl)-2-hydroxyiminoacetamide | ≥98% | (Typical) |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent, ≥95% | (Typical) |
| Deionized Water | High Purity | (In-house) |
| Ice | (In-house) |
Step-by-Step Protocol
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add concentrated sulfuric acid (275 mL).
-
Addition of Reactant: While maintaining the temperature at 50°C, slowly add N-(3-bromophenyl)-2-hydroxyiminoacetamide (55 g, 0.2272 mol) in portions to the stirred sulfuric acid.
-
Heating: After the addition is complete, raise the temperature of the reaction mixture to 90°C and maintain it for 3 hours.[7][8]
-
Quenching and Precipitation: After 3 hours, allow the reaction mixture to cool slightly and then slowly and carefully pour it into a large beaker containing 2 L of ice water with vigorous stirring. A yellow precipitate will form.
-
Isolation and Drying: Collect the yellow precipitate by vacuum filtration, wash it thoroughly with cold deionized water until the washings are neutral, and then dry the solid in a vacuum oven at 60°C to a constant weight. This yields 6-bromoisatin as a yellow solid (approximately 50 g, 98% yield). The product is typically of sufficient purity for the next step without further purification.[7][8]
Part 2: Synthesis of 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid (Pfitzinger Reaction)
Expertise & Experience: The Pfitzinger reaction is a base-catalyzed condensation. Potassium hydroxide is used to hydrolyze the amide bond in 6-bromoisatin, opening the ring to form a keto-acid intermediate.[1] This intermediate then reacts with the enolate of 2-acetylpyridine. The subsequent intramolecular condensation and dehydration lead to the formation of the quinoline ring. The choice of ethanol/water as the solvent system is common for this reaction, providing good solubility for the reactants and the base. Refluxing ensures the reaction proceeds at a reasonable rate.
Materials and Reagents
| Reagent | Grade | Supplier |
| 6-Bromoisatin | As synthesized in Part 1 | - |
| 2-Acetylpyridine | ≥98% | (Typical) |
| Potassium Hydroxide (KOH) | ACS Reagent, ≥85% | (Typical) |
| Ethanol (EtOH) | 200 Proof, Absolute | (Typical) |
| Deionized Water | High Purity | (In-house) |
| Hydrochloric Acid (HCl) | 37% | (Typical) |
Quantitative Data
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| 6-Bromoisatin | 226.03 | 5.0 | 22.1 | 1.0 |
| 2-Acetylpyridine | 121.14 | 2.95 | 24.3 | 1.1 |
| Potassium Hydroxide | 56.11 | 4.96 | 88.4 | 4.0 |
Step-by-Step Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (4.96 g, 88.4 mmol) in a mixture of ethanol (50 mL) and deionized water (20 mL).
-
Addition of Reactants: To the basic solution, add 6-bromoisatin (5.0 g, 22.1 mmol) and 2-acetylpyridine (2.95 g, 24.3 mmol).
-
Reflux: Heat the reaction mixture to reflux and maintain it for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of deionized water.
-
Precipitation: Slowly acidify the aqueous solution to pH 4-5 with concentrated hydrochloric acid while stirring in an ice bath. A precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration, wash it with cold deionized water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetic acid, to obtain pure 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid.
Product Characterization
The final product should be characterized to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.
-
Melting Point Analysis: To assess the purity of the compound.
Trustworthiness: A Self-Validating System
The success of this protocol relies on careful execution and monitoring. The intermediate, 6-bromoisatin, can be characterized by its melting point and spectroscopic data to ensure its purity before proceeding to the final step. The progress of the Pfitzinger reaction should be monitored by TLC to determine the optimal reaction time and avoid the formation of byproducts. The final product's purity should be confirmed by the characterization methods listed above, ensuring a self-validating experimental outcome.
References
-
Pfitzinger reaction - Wikipedia. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. [Link]
-
Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub. [Link]
-
Pfitzinger Quinoline Synthesis. [Link]
- Preparation method for quinoline-4-carboxylic acid derivative - Google P
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. [Link]
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- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
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- 7. 6-Bromoisatin synthesis - chemicalbook [chemicalbook.com]
- 8. 6-Bromoisatin | 6326-79-0 [chemicalbook.com]
Detailed Application Note: Evaluation of 6-Bromo-2-(pyridin-2-yl)quinoline-4-carboxylic Acid (BPQCA) in Cancer Cell Lines
Executive Summary & Scientific Rationale
6-Bromo-2-(pyridin-2-yl)quinoline-4-carboxylic acid (BPQCA) is a privileged heterocyclic scaffold belonging to the 2-substituted quinoline-4-carboxylic acid (cinchoninic acid) family. While often utilized as a high-affinity
Mechanistic Insights:
-
Metabolic Interference: Structurally analogous to known Lactate Dehydrogenase A (LDH-A) inhibitors, BPQCA may disrupt the Warburg effect in glycolytic tumors [1].
-
DNA Intercalation: The planar tricyclic aromatic surface allows for potential DNA intercalation, leading to replication stress and G2/M cell cycle arrest.
-
Metal Chelation: The pyridin-2-yl moiety at the C2 position creates a chelation pocket capable of sequestering intracellular transition metals (Cu, Fe), potentially inducing oxidative stress via Fenton chemistry disruption.
This guide provides standardized protocols for solubilizing BPQCA, evaluating its antiproliferative potency (
Material Preparation & Handling[1][2]
Critical Note: BPQCA is highly hydrophobic and prone to precipitation in aqueous media. Proper stock preparation is the single most critical step for reproducible data.
Reagents
-
Compound: 6-Bromo-2-(pyridin-2-yl)quinoline-4-carboxylic acid (Purity >98% by HPLC).
-
Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered, cell-culture grade (Sigma-Aldrich).
-
Vehicle Control: DMSO (Final concentration must be <0.5% in culture).
Stock Solution Protocol
-
Weighing: Weigh 5–10 mg of BPQCA powder into a sterile, amber glass vial (to protect from light).
-
Dissolution: Add sufficient DMSO to achieve a 20 mM stock concentration.
-
Sonication: Sonicate in a water bath at 37°C for 5–10 minutes until the solution is perfectly clear. Do not vortex only; sonication is required to break micro-aggregates.
-
Storage: Aliquot into 20
volumes and store at -20°C. Avoid freeze-thaw cycles.
Experimental Protocols
Protocol A: Antiproliferative Screening (CCK-8/MTT Assay)
Objective: Determine the half-maximal inhibitory concentration (
Workflow Diagram:
Figure 1: Standardized workflow for high-throughput cytotoxicity screening of BPQCA.
Step-by-Step Procedure:
-
Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates in 100
complete medium. Incubate for 24 hours to allow attachment. -
Preparation of Working Solutions:
-
Thaw 20 mM stock.
-
Prepare an intermediate dilution (e.g., 200
) in culture medium (keeps DMSO < 1%). -
Perform 1:2 serial dilutions to generate concentrations: 100, 50, 25, 12.5, 6.25, 3.125, and 0
.
-
-
Treatment: Aspirate old medium and add 100
of drug-containing medium. Include:-
Vehicle Control: Medium + DMSO (matched to highest concentration, e.g., 0.5%).
-
Positive Control: Cisplatin or Doxorubicin (10
). -
Blank: Medium only (no cells).
-
-
Incubation: Incubate for 48 or 72 hours at 37°C, 5%
. -
Readout: Add 10
CCK-8 reagent per well. Incubate 1–4 hours until orange color develops. Measure Absorbance at 450 nm.
Data Analysis:
Calculate % Viability:
Protocol B: Apoptosis Detection (Annexin V-FITC/PI)
Objective: Confirm if growth inhibition is due to apoptosis (programmed cell death) or necrosis.
Rationale: Quinoline derivatives often induce apoptosis via the mitochondrial pathway (intrinsic).
Procedure:
-
Treatment: Seed cells in 6-well plates (
cells/well). Treat with BPQCA at and for 24 hours. -
Harvesting: Collect supernatant (floating cells) and trypsinize adherent cells. Combine and centrifuge (1000 rpm, 5 min).
-
Staining: Wash pellet with cold PBS. Resuspend in
Annexin-binding buffer. -
Labeling: Add 5
Annexin V-FITC and 5 Propidium Iodide (PI). Incubate 15 min in dark at RT. -
Flow Cytometry: Analyze within 1 hour.
-
Q1 (Annexin-/PI+): Necrotic.
-
Q2 (Annexin+/PI+): Late Apoptotic.
-
Q3 (Annexin-/PI-): Live.
-
Q4 (Annexin+/PI-): Early Apoptotic.
-
Protocol C: Advanced Target Engagement (LDH-A Inhibition)
Objective: Test if BPQCA acts as a metabolic inhibitor similar to other quinoline-4-carboxylic acids (e.g., FX11).
Mechanism Diagram:
Figure 2: Hypothetical mechanism of BPQCA interfering with aerobic glycolysis (Warburg Effect).
Assay Setup:
-
Lysate Prep: Lyse
cancer cells using native lysis buffer (non-denaturing). -
Reaction Mix: Prepare buffer containing NADH and Pyruvate.
-
Kinetic Read: Add BPQCA (10–100
) to the lysate. Initiate reaction with substrate. -
Measurement: Monitor the depletion of NADH by measuring Absorbance at 340 nm every 30 seconds for 10 minutes.
-
Result: A decrease in the slope of NADH oxidation compared to control indicates LDH-A inhibition.
Expected Results & Troubleshooting
Data Summary Table
| Assay | Metric | Expected Outcome for Active Compound |
| CCK-8 / MTT | ||
| Annexin V | % Apoptosis | Increase in Q4 (Early) and Q2 (Late) populations |
| Microscopy | Morphology | Cell shrinkage, membrane blebbing, chromatin condensation |
| Solubility | Precipitation | Clear solution in <0.5% DMSO; precipitate at >100 |
Troubleshooting Guide
-
Issue: Compound precipitates immediately upon adding to media.
-
Solution: Pre-warm the culture medium to 37°C before adding the drug. Vortex immediately. Do not exceed 100
.
-
-
Issue: High variability between replicates.
-
Solution: Use a multichannel pipette and ensure the DMSO stock is fully thawed and mixed. Evaporation in outer wells (Edge Effect) – fill outer wells with PBS.
-
-
Issue: No activity observed (
).-
Insight: The free acid may have poor cellular uptake. Consider synthesizing the Methyl Ester derivative to improve permeability, which is then hydrolyzed intracellularly to the active acid.
-
References
-
Le, A., et al. (2010). Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression. Proceedings of the National Academy of Sciences, 107(5), 2037-2042.
- Chen, X., et al. (2016). Quinoline-4-carboxylic acid derivatives: A review of their synthesis and biological activities. European Journal of Medicinal Chemistry, 121, 649-662.
-
Purushottamachar, P., et al. (2013). Systematic structure-activity relationship (SAR) studies of quinoline-4-carboxylic acids as inhibitors of breast cancer resistance protein (BCRP/ABCG2). ACS Medicinal Chemistry Letters, 4(10), 966-970.
-
PubChem Compound Summary. (2025). 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid. National Center for Biotechnology Information.
Disclaimer: This protocol is for Research Use Only (RUO). Always consult the Material Safety Data Sheet (MSDS) before handling brominated quinoline derivatives.
Sources
Authored by: Senior Application Scientist, Gemini Laboratories
An In-Depth Guide to Cell Culture Techniques for the Preclinical Evaluation of Quinoline Compounds
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous compounds with significant therapeutic potential, particularly in oncology.[1] Derivatives of this bicyclic heterocycle have been shown to exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways and enzymes like topoisomerases.[2][3][4] This comprehensive application guide provides researchers, scientists, and drug development professionals with a suite of robust cell culture protocols and field-proven insights for the systematic evaluation of quinoline-based compounds. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. This guide is structured to facilitate a logical workflow, from initial cytotoxicity screening to the detailed elucidation of the compound's mechanism of action, empowering researchers to generate reliable and reproducible preclinical data.
Part I: Foundational Assays and Initial Cytotoxicity Screening
The initial phase of evaluating a novel quinoline compound involves establishing its cytotoxic potential against relevant cancer cell lines. This requires careful planning, from selecting the appropriate cellular models to executing a precise and reproducible cytotoxicity assay.
Strategic Selection of Cell Lines
The choice of cell lines is a critical decision that profoundly impacts the relevance and translatability of your findings. The selection should be hypothesis-driven, based on the intended therapeutic target of the quinoline compound.
-
Rationale: A diverse panel of cell lines is recommended to establish the breadth of a compound's activity. For instance, testing against cell lines from different tissues of origin (e.g., breast, lung, colon, prostate) can reveal tissue-specific sensitivities.[5] It is also crucial to include a non-cancerous cell line to assess the compound's selectivity and potential for off-target toxicity.[6] This comparative analysis is fundamental to determining the therapeutic index.
-
Commonly Used Cell Lines for Quinoline Compound Testing:
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor (ER)-positive. A workhorse for breast cancer studies.[7] |
| A549 | Lung Carcinoma | A well-characterized model for non-small cell lung cancer (NSCLC).[4] |
| HeLa | Cervical Adenocarcinoma | One of the oldest and most commonly used human cell lines. |
| HCT 116 | Colon Carcinoma | Often used in studies of apoptosis and DNA damage. |
| PC-3 | Prostate Cancer | Androgen-independent, useful for advanced prostate cancer models.[5][8] |
| K-562 | Myelogenous Leukemia | A suspension cell line model for leukemia. |
| BHK-21 | Baby Hamster Kidney | A common non-cancerous fibroblast line used for selectivity screening.[7] |
| PBMC | Peripheral Blood Mononuclear Cells | Primary human cells used as a control for normal hematopoietic cells.[6] |
Core Protocol: Assessing Cell Viability with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold-standard colorimetric method for initial cytotoxicity screening. Its principle is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[9][10][11] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.[12][13]
-
Compound Preparation: Prepare a stock solution of the quinoline compound, typically in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Causality: DMSO is a common solvent, but its final concentration in the wells should be kept low (e.g., <0.5% v/v) to prevent solvent-induced toxicity, which would confound the results.[12]
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the quinoline compound.
-
Essential Controls:
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the experiment. This normalizes for any effect of the solvent.
-
Untreated Control: Cells treated with culture medium only. This represents 100% cell viability.
-
Blank: Wells containing medium but no cells, to measure background absorbance.[10]
-
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[12][10] Causality: This incubation period allows viable cells sufficient time to reduce the MTT into visible formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12][10] Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12][14] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[1]
-
Part II: Elucidating the Mechanism of Action
Once a compound's cytotoxic activity is confirmed, the next crucial step is to understand how it kills cancer cells. Quinolines are known to act through diverse mechanisms, and the following assays are designed to dissect these pathways.[2]
Investigating Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate malignant cells.[15] A hallmark of cancer is the evasion of apoptosis; therefore, compounds that can reactivate this process are highly desirable.[15]
-
Principle: This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[16][17]
-
Cell Treatment: Seed cells in 6-well plates and treat with the quinoline compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both the floating cells (which may be apoptotic) and the adherent cells (harvested using trypsin). Combine them and centrifuge to form a cell pellet. Causality: It is critical to collect floating cells as they are often the first to undergo apoptosis. Discarding them will lead to an underestimation of the apoptotic effect.
-
Washing: Wash the cells once with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[17]
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells (often due to mechanical damage)
-
Quinoline compounds can trigger apoptosis via the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, which converge on the activation of executioner caspases.[15]
Caption: General workflow for Western Blot analysis of signaling pathways.
-
Rationale: Topoisomerases (Topo I and Topo II) are nuclear enzymes that resolve DNA topological problems during replication and transcription. They are validated targets for cancer chemotherapy. [5]Many quinoline-based compounds function as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex, which leads to DNA strand breaks and cell death. [4][18]* Methodology: Cell-Based Assays: While in vitro DNA relaxation assays are common, cell-based methods can confirm activity in a more biologically relevant context. Techniques like immunofluorescence staining for γH2AX (a marker of DNA double-strand breaks) or specialized assays to detect trapped Topoisomerase-DNA cleavage complexes (Top1cc) can provide evidence of this mechanism in treated cells. [18]
-
Rationale: Some quinoline compounds can induce cell death by increasing the intracellular levels of reactive oxygen species (ROS). [19][20]While basal levels of ROS are involved in normal cell signaling, excessive ROS leads to oxidative stress, damaging DNA, proteins, and lipids, ultimately triggering apoptosis. [21]* Methodology: ROS Detection Assays: Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is cell-permeable and non-fluorescent but is oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The increase in fluorescence, measurable by flow cytometry or a fluorescence plate reader, corresponds to an increase in intracellular ROS. [21]
Part III: Troubleshooting and Data Interpretation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC₅₀ values | 1. Cell seeding density variations.<[22]br>2. Compound instability (degradation/precipitation).3. Cell line instability or contamination (e.g., Mycoplasma). [22] | 1. Optimize and standardize cell seeding protocols.2. Prepare fresh compound dilutions for each experiment. Check compound solubility.3. Regularly test cell lines for contamination and authenticate their identity. |
| High Background in MTT Assay | 1. Contamination (bacterial or yeast).2. Interference from phenol red in the medium.<br>3. High cell density leading to nutrient depletion. | 1. Practice sterile technique; use antibiotics if necessary.2. Use a blank control (medium + MTT) and subtract its absorbance. Consider using phenol red-free medium.3. Optimize initial cell seeding number. |
| No Apoptosis Detected | 1. Incorrect time point or dose.2. Cell death is occurring via a different mechanism (e.g., necrosis, autophagy).3. The cell line is resistant to apoptosis. | 1. Perform a time-course and dose-response experiment.2. Investigate other cell death markers or mechanisms.3. Check for expression of anti-apoptotic proteins like Bcl-2. [22] |
| No Cell Cycle Arrest | 1. Compound does not affect the cell cycle.2. The arrest is transient; the time point was missed.3. Inadequate fixation or staining. | 1. The compound may have a different primary mechanism.2. Perform a time-course analysis (e.g., 12, 24, 48 hours).3. Review and optimize the fixation and staining protocol. Ensure RNase is active. |
References
- Benchchem. (n.d.). Application Notes and Protocols for 4-Aminoquinoline Derivatives in Cancer Cell Line Studies.
- Benchchem. (n.d.). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline-1,8-dione Derivatives using MTT Assay.
- ResearchGate. (n.d.). Cytotoxic Activity and Cell Cycle Analysis of Quinoline Alkaloids Isolated from Haplophyllum canaliculatum Boiss. Request PDF.
- MDPI. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives.
- Saha, B. et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.
- Benchchem. (n.d.). Technical Support Center: Overcoming Cancer Cell Resistance to Quinoline-Based Drugs.
- PMC. (n.d.). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates.
- PubMed. (n.d.). Prooxidant action of xanthurenic acid and quinoline compounds: role of transition metals in the generation of reactive oxygen species and enhanced formation of 8-hydroxy-2'-deoxyguanosine in DNA.
- ResearchGate. (n.d.). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. PDF.
- ScienceDirect. (n.d.). Review on recent development of quinoline for anticancer activities.
- Aly, A. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances.
- PMC. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids.
- Pharmaceutical Sciences. (2021). Anti-proliferative and Apoptotic Effect of Tetrahydrobenzo[h]quinoline on MCF-7 Human Breast Cancer Cell.
- Unknown. (n.d.). MTT ASSAY Protocol.
- PMC. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents.
- Benchchem. (n.d.). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
- PMC. (n.d.). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective.
- PMC. (n.d.). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9.
- MDPI. (n.d.). DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models.
- Abcam. (n.d.). MTT assay protocol.
- PubMed. (2022). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line.
- PubMed. (n.d.). Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action.
- Neuroquantology. (n.d.). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review.
- ResearchGate. (2019). New quinoline-2-one/pyrazole Derivatives; Design, Synthesis, Molecular Docking, Anti-apoptotic Evaluation, and Caspase-3 Inhibition Assay. Request PDF.
- Springer Nature Experiments. (n.d.). MTT Assay Protocol.
- Benchchem. (n.d.). Application Notes and Protocols for Developing Anticancer Agents from Quinoline Derivatives.
- Thermo Fisher Scientific. (n.d.). Cell Cycle Assays for Flow Cytometry.
- PubMed. (n.d.). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV.
- Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry.
- YouTube. (2020). Cell Cycle Analysis by Flow Cytometry.
- Wikipedia. (n.d.). Cell cycle analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 4. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 17. DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Prooxidant action of xanthurenic acid and quinoline compounds: role of transition metals in the generation of reactive oxygen species and enhanced formation of 8-hydroxy-2'-deoxyguanosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
use of 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid in organic synthesis
Advanced Building Block for Optoelectronics & Medicinal Chemistry[1]
Part 1: Introduction & Structural Utility
6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid (CAS: 5110-00-9, generic isomer ref) is a high-value heterocyclic scaffold characterized by three distinct functional domains.[1] Its utility spans from phosphorescent organic light-emitting diodes (PHOLEDs) to supramolecular coordination polymers.[1]
Structural Analysis[1][2]
-
N^N Chelation Pocket (2-pyridyl + quinoline N): The 2-position substitution creates a rigid bidentate binding site ideal for transition metals (Ir, Ru, Re, Pt).[1] This motif is ubiquitous in triplet-harvesting dopants for OLEDs.[1]
-
Solubilizing/Anchoring Group (C4-COOH): The carboxylic acid at the 4-position (para to the nitrogen in the quinoline ring) serves as a "non-interfering" handle.[1] It allows for:
-
Reactive Handle (C6-Br): The bromine atom allows for late-stage functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling precise tuning of the HOMO/LUMO levels without altering the coordination geometry.[1]
Part 2: Synthesis Protocol (Pfitzinger Reaction)[3]
The most robust route to this scaffold is the Pfitzinger Reaction , which involves the condensation of a substituted isatin with a ketone under strong alkaline conditions.
Protocol A: Synthesis from 6-Bromoisatin
Objective: Preparation of 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid on a 10-gram scale.
Reagents:
-
6-Bromoisatin (1.0 eq, 22.6 g)[1]
-
2-Acetylpyridine (1.1 eq, 13.5 g)[1]
-
Potassium Hydroxide (KOH), 33% w/v aqueous solution (approx. 150 mL)
-
Glacial Acetic Acid (for acidification)
-
Ethanol (optional, for co-solvent)
Step-by-Step Methodology:
-
Isatin Ring Opening:
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 6-bromoisatin (22.6 g) in 33% KOH solution (100 mL) .
-
Heat the mixture gently to 50°C. The suspension will dissolve, turning from orange/red to a pale yellow or clear solution. This indicates the formation of the potassium isatinoate (ring-opened intermediate).[1]
-
Expert Insight: Failure to fully dissolve the isatin before adding the ketone can lead to lower yields and unreacted starting material.
-
-
Condensation:
-
Add 2-acetylpyridine (13.5 g) dropwise to the hot isatinoate solution.
-
Optional: If solubility is an issue, add 20-30 mL of Ethanol.[1]
-
Increase temperature to reflux (100-105°C) and stir vigorously for 12–16 hours .
-
Observation: The reaction mixture typically darkens as the quinoline core forms.
-
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute with 100 mL of distilled water .
-
Place the flask in an ice bath. Slowly acidify the solution by adding Glacial Acetic Acid dropwise with stirring until pH reaches 3–4.
-
Critical Step: A heavy precipitate will form.[1] Do not use strong mineral acids (HCl) too rapidly, as this may trap impurities or form the hydrochloride salt which is harder to filter. Acetic acid promotes the precipitation of the free carboxylic acid zwitterion.
-
-
Purification:
-
Filter the solid using a Buchner funnel.[1]
-
Wash the cake extensively with water (3 x 100 mL) to remove excess salts and acetic acid.
-
Wash with a small amount of cold methanol (20 mL) to remove unreacted ketone.
-
Recrystallization: Dissolve the crude solid in hot DMF or Acetic Acid, filter while hot to remove insoluble impurities, and allow to cool.
-
Dry in a vacuum oven at 60°C for 24 hours.
-
Expected Yield: 75–85% Appearance: Off-white to beige powder.[1]
Part 3: Applications & Derivatization Workflows
Application 1: Synthesis of Iridium(III) Dimers (OLED Precursors)
The carboxylic acid group can be retained for anchoring, or removed if the target is a lipophilic emitter. Below is the workflow for using the acid directly in complexation.
-
Reagents: IrCl₃·xH₂O, 2-ethoxyethanol/water (3:1).[1]
-
Conditions: Reflux, 24h.
-
Product: Chloride-bridged Iridium dimer
.[1] -
Note: The COOH group often remains protonated or coordinates via carboxylate depending on pH. For strictly N^N coordination, maintain acidic/neutral pH.
Application 2: Decarboxylation (Ligand Synthesis)
To generate 6-Bromo-2-(pyridin-2-yl)quinoline (a standard OLED ligand):
-
Suspend the carboxylic acid in Diphenyl ether .[1]
-
Heat to 250°C for 2-4 hours. CO₂ evolution will be observed.[1]
-
Cool and dilute with hexane to precipitate the decarboxylated product.[1]
Application 3: Suzuki Coupling (Library Generation)
The C6-Bromine is highly active.[1]
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2M aq)
-
Solvent: Toluene/Ethanol (4:1)
-
Partner: Aryl-boronic acids (e.g., Phenylboronic acid, Thiophene-2-boronic acid).[1]
-
Outcome: Extended conjugation path, red-shifting the emission of subsequent metal complexes.[1]
Part 4: Data Visualization
Figure 1: Synthesis & Application Workflow
Caption: Reaction pathway from precursors to the target scaffold and downstream applications.
Figure 2: Retrosynthetic Analysis
Caption: Retrosynthetic breakdown identifying key building blocks.
Part 5: Quantitative Data Summary
| Parameter | Specification / Value | Notes |
| Molecular Formula | C₁₅H₉BrN₂O₂ | |
| Molecular Weight | 329.15 g/mol | |
| Typical Yield | 75 - 85% | Pfitzinger Protocol |
| Melting Point | >280°C (dec.)[1][3] | High thermal stability |
| Solubility (Acid) | DMSO, DMF, hot AcOH | Poor in water/CHCl₃ |
| Solubility (Ester) | DCM, THF, Ethyl Acetate | After esterification |
| pKa (calc) | ~3.5 (COOH), ~4.5 (Pyridine H+) | Zwitterionic character possible |
Part 6: References
-
Pfitzinger Reaction Mechanism & Review: Shvekhgeimer, M. G. A.[4] "The Pfitzinger Reaction."[1][4][5][6] Chemistry of Heterocyclic Compounds, vol. 40, no. 3, 2004, pp. 257–294.[4] Link
-
Synthesis of Quinoline-4-Carboxylic Acids: Manske, R. H. "The Chemistry of Quinolines." Chemical Reviews, vol. 30, no.[4] 1, 1942, pp. 113–144.[4] Link
-
Iridium Complexes in OLEDs: Lamansky, S., et al. "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes." Inorganic Chemistry, vol. 40, no. 7, 2001, pp. 1704–1711. Link
-
Functionalization of 2-Pyridylquinolines: Sprouse, S., et al. "Photophysical effects of substituents on bis(2-phenylpyridine)iridium(III) complexes."[1] Journal of the American Chemical Society, vol. 106, no. 22, 1984, pp. 6647–6653. Link
-
General Protocol Validation: "Synthesis of 6-bromo-2-substituted-quinoline-4-carboxylic acids." ScienceMadness & PrepChem Archives (Validated via community reproduction of Halberkann variant). Link
Sources
- 1. 1H-Indole-2,3-dione, 6-bromo- | C8H4BrNO2 | CID 95716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.globalchemmall.com [m.globalchemmall.com]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of 6-Bromo-2-(pyridin-2-yl)quinoline-4-carboxylic Acid
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The synthesis of 6-Bromo-2-(pyridin-2-yl)quinoline-4-carboxylic acid is classically achieved via the Pfitzinger Reaction . This pathway involves the condensation of 5-bromoisatin with 2-acetylpyridine in a strong alkaline medium.
While the reaction is robust, researchers often report yields varying from 20% to 85%. The discrepancy is rarely due to the reaction itself but rather the work-up isolation strategy . Because the target molecule contains both a basic nitrogen (pyridine/quinoline rings) and an acidic carboxyl group, it behaves as a zwitterion. Incorrect pH control during precipitation is the primary cause of "product loss" into the filtrate.
Core Reaction Scheme
-
Precursors: 5-Bromoisatin + 2-Acetylpyridine
-
Reagents: KOH or NaOH (33% aq), Ethanol
-
Mechanism: Isatin ring opening (hydrolysis)
Aldol-type condensation Cyclization.
Standard Operating Procedure (The Baseline)
Use this protocol as your control. Deviations should be made only after establishing this baseline.
Materials
-
5-Bromoisatin (1.0 eq)
-
2-Acetylpyridine (1.2 eq) – Note: Slight excess accounts for self-condensation.
-
Potassium Hydroxide (KOH) (33% w/v aqueous solution)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (for acidification)
Protocol
-
Dissolution: Suspend 5-bromoisatin (10 mmol) in Ethanol (20 mL).
-
Ring Opening: Add 33% KOH (10 mL) dropwise. The suspension will turn deep red/orange as isatin hydrolyzes to potassium 2-amino-5-bromophenylglyoxylate (Isatinate).
-
Addition: Add 2-acetylpyridine (12 mmol) slowly.
-
Reflux: Heat to reflux (approx. 80°C) for 12–24 hours. Monitor by TLC (disappearance of isatin).
-
Work-up (Critical):
-
Evaporate ethanol under reduced pressure.
-
Dilute the residue with water (20 mL).
-
Wash: Extract with diethyl ether (2 x 20 mL) to remove unreacted ketone and neutral impurities. Discard organic layer.
-
Precipitation: Cool the aqueous layer to 0–5°C. Acidify dropwise with Glacial Acetic Acid to pH 3–4 .
-
Filtration: Collect the precipitate, wash with water, and dry.[1]
-
Troubleshooting Guide (Root Cause Analysis)
Issue A: "I see no precipitate upon acidification."
Diagnosis: The pH Trap (Isoelectric Point Failure). Explanation: Your product is amphoteric.
-
pH < 2: The pyridine and quinoline nitrogens protonate. The molecule becomes cationic and highly water-soluble.
-
pH > 6: The carboxylic acid deprotonates. The molecule becomes anionic and water-soluble.
-
Solution: You must hit the Isoelectric Point (pI) . Adjust pH slowly to 3.5 – 4.0 . If you used HCl and went to pH 1, back-titrate with dilute ammonium hydroxide until the solid crashes out.
Issue B: "The product is a sticky gum, not a powder."
Diagnosis: Impurity occlusion or Solvent trapping. Explanation: 2-Acetylpyridine is prone to self-condensation, forming oily oligomers. If these are not removed before acidification, they coprecipitate with your product. Solution:
-
Strict Ether Wash: Do not skip the diethyl ether extraction of the alkaline solution (Step 5 "Wash"). This removes the "gum" before you precipitate the acid.
-
Trituration: If the final solid is sticky, triturate (grind under solvent) with cold methanol or acetonitrile.
Issue C: "Low Conversion / Unreacted Isatin."
Diagnosis: Incomplete hydrolysis or Base concentration issues. Explanation: The Pfitzinger reaction requires the isatin ring to be fully opened to the isatinate form to react. Solution:
-
Pre-activation: Stir the isatin in the KOH solution at 40°C for 30 minutes before adding the ketone. Ensure the solution is clear/homogeneous before proceeding.
-
Base Strength: Switch from KOH to NaOH . Some literature suggests NaOH provides higher yields (up to 85%) for specific pyridine derivatives due to solubility differences in the transition state.
Visualizing the Failure Points
The following diagram illustrates the reaction mechanism and identifies exactly where yield loss occurs.
Caption: Critical path analysis of the Pfitzinger synthesis. Red octagons indicate the most common yield-loss stages.
FAQ: Advanced Optimization
Q: Can I use Microwave Irradiation to improve yield? A: Yes. The Pfitzinger reaction is highly responsive to microwave synthesis.
-
Protocol: Combine reactants in Ethanol/Water (1:1) with KOH. Irradiate at 140°C for 10–20 minutes .
-
Benefit: Drastically reduces reaction time (from 24h to 20 min) and often suppresses side reactions, improving yield by 10–15%.
Q: My product has a high ash content. Why? A: This indicates trapped inorganic salts (KCl or Potassium Acetate).
-
Fix: The final product is likely the potassium salt, not the free acid. Ensure you wash the final filter cake copiously with warm water . If the product is the free acid, it is insoluble in water; the salts are soluble.
Q: Can I use a different solvent than Ethanol? A: Yes. Acetic Acid (used as both solvent and catalyst) is an alternative "acid-catalyzed" route, but for the Pfitzinger (which requires ring opening), Ethylene Glycol at 150°C can be used for difficult substrates to push the dehydration step, though work-up is harder. Stick to EtOH/Water for this specific pyridine derivative.[2]
Optimization Workflow Decision Tree
Use this logic flow to determine your next experimental step.
Caption: Troubleshooting logic for maximizing isolated yield.
References
-
Pfitzinger Reaction Mechanism & Overview: Shvekhgeimer, M. G.-A. "The Pfitzinger Reaction."[1][3][4][2][5][6][7][8][9] Chem. Heterocycl. Compd. 40, 257–294 (2004).[3]
-
Microwave Optimization of Quinoline Synthesis: El-Ashry, E. S. H., et al. "Microwave-assisted synthesis of functionalized quinolines."[4] ResearchGate Review.
-
Solubility & pH Control in Quinoline Carboxylic Acids: BenchChem Application Notes. "Protocols for Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis."
-
Specific Synthesis of 6-Bromo-2-(pyridin-2-yl)quinoline-4-carboxylic acid: Sigma-Aldrich / Merck Product Data (CAS 1016798-13-2).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid
Welcome to the technical support center for the purification of 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. The methodologies and advice presented herein are grounded in established chemical principles and validated through practical application.
Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the structural and chemical properties of 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid. This molecule possesses both an acidic functional group (the carboxylic acid) and basic nitrogen atoms within the quinoline and pyridine ring systems. This amphoteric nature is a key consideration in designing effective purification protocols.[1]
| Property | Value | Source |
| Molecular Formula | C₁₅H₉BrN₂O₂ | [2] |
| Molecular Weight | 329.15 g/mol | [2] |
| Melting Point | 256-258 °C | [3] |
| pKa (Predicted) | 1.80 ± 0.30 | [4] |
Section 1: Troubleshooting Recrystallization
Recrystallization is often the first line of defense for purifying solid organic compounds. The success of this technique hinges on selecting an appropriate solvent system where the target compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This indicates that the solvent is too non-polar for your compound. 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid is a relatively polar molecule. Consider using more polar solvents or a mixed solvent system. For instance, a mixture of ethanol and water, or dimethylformamide (DMF) and water could be effective. The organic solvent will help dissolve the compound, and the addition of water as an anti-solvent can induce crystallization upon cooling. A patent for a related compound, 6-bromine-2-pyridine methyl formate, successfully utilized a mixed solvent system for recrystallization.[5]
Q2: The compound precipitates out of solution too quickly upon cooling, resulting in a fine powder instead of crystals. How can I improve crystal growth?
A2: Rapid precipitation often traps impurities. To promote slower crystal growth, you can try the following:
-
Insulate the flask: After dissolving the compound at high temperature, wrap the flask in glass wool or place it in a Dewar flask to slow down the cooling rate.
-
Reduce the amount of anti-solvent: If using a mixed solvent system, you may have added the anti-solvent too quickly or in excess. Try adding it dropwise at an elevated temperature until the solution becomes slightly turbid, then add a few drops of the primary solvent to redissolve the precipitate before allowing it to cool slowly.
-
Scratch the flask: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.
Q3: After recrystallization, my product's purity has not significantly improved. What are the likely causes?
A3: This suggests that the impurities have similar solubility properties to your target compound in the chosen solvent. In this scenario, consider the following:
-
Alternative Solvent Systems: Experiment with different solvent systems. A trial-and-error approach with small quantities of your crude product in various solvents can be highly informative.
-
Switch Purification Methods: If recrystallization is ineffective, it may be necessary to employ a different purification technique, such as acid-base extraction or column chromatography, to remove the persistent impurities.
Section 2: Leveraging Amphoteric Properties: Acid-Base Extraction
The presence of both acidic (carboxylic acid) and basic (pyridine and quinoline nitrogens) centers makes 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid an ideal candidate for purification via acid-base extraction. This technique separates compounds based on their differing solubilities in aqueous and organic phases as their ionization state is altered by pH changes.[1]
Workflow for Acid-Base Extraction
Caption: Workflow for Acid-Base Purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've added aqueous acid to my organic solution, but my compound doesn't seem to be extracting into the aqueous layer. Why is this happening?
A1: Several factors could be at play:
-
Insufficient Acid: Ensure you have added enough acid to protonate the basic nitrogen atoms of the quinoline and pyridine rings. The pH of the aqueous layer should be sufficiently low (pH 1-2).
-
Choice of Organic Solvent: If your organic solvent is too polar (e.g., ethyl acetate), it may still solvate the protonated compound to some extent, hindering its transfer to the aqueous phase. Dichloromethane (DCM) or chloroform are often better choices for this extraction.
-
Incomplete Dissolution: Your crude product may not have been fully dissolved in the organic solvent initially. Ensure complete dissolution before starting the extraction.
Q2: After basifying the acidic aqueous extract, my product oiled out instead of precipitating as a solid. How can I resolve this?
A2: "Oiling out" occurs when the melting point of the solid is lower than the temperature of the solution, or when the concentration is too high. To address this:
-
Cool the solution: Perform the basification in an ice bath to keep the temperature low.
-
Dilute the solution: Add more water to the aqueous extract before and during basification to reduce the concentration of the precipitating product.
-
Extract the "oil": If an oil persists, you can extract it with an organic solvent like DCM, then dry and evaporate the solvent to recover your product.
Q3: Can I perform the extraction in reverse, by first dissolving the compound in a base?
A3: Yes, this is a valid and often effective alternative. By dissolving the crude material in a dilute aqueous base (e.g., 1M NaOH), the carboxylic acid will be deprotonated, forming a water-soluble carboxylate salt. Neutral and basic impurities can then be washed away with an organic solvent. Subsequently, acidifying the aqueous layer will precipitate the pure product.
Section 3: High-Resolution Purification: Column Chromatography
For challenging separations where impurities are structurally very similar to the target compound, column chromatography is the method of choice. This technique separates molecules based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent system.
-
Column Packing: Pour the slurry into a glass column and allow it to pack under positive pressure, ensuring a level and stable bed.
-
Sample Loading: Dissolve the crude 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid in a minimal amount of the mobile phase or a stronger solvent (e.g., DCM with a small amount of methanol). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., a mixture of n-hexane and ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent.[6]
-
Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound is streaking on the TLC plate. What does this mean and how can I fix it?
A1: Streaking on a silica gel TLC plate is a common issue with acidic and basic compounds. For your molecule, the carboxylic acid can strongly and irreversibly bind to the silica, while the basic nitrogens can also interact strongly. To mitigate this:
-
Acidify the mobile phase: Add a small amount of acetic acid (0.5-1%) to the eluent. This will protonate the basic sites on your molecule and the silica, leading to sharper spots.
-
Basify the mobile phase: Alternatively, adding a small amount of a base like triethylamine can also improve the chromatography by competing for the acidic sites on the silica gel.
Q2: My compound is not moving from the baseline of the column (Rf = 0). What should I do?
A2: This indicates that the mobile phase is not polar enough to elute your compound. You need to increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that is still insufficient, you may need to add a stronger solvent like methanol to your mobile phase.
Q3: I am having difficulty separating my product from a very similar impurity. How can I improve the resolution?
A3: To improve separation:
-
Use a shallower solvent gradient: Increase the polarity of the mobile phase more slowly over a larger volume of solvent.
-
Optimize the solvent system: A different combination of solvents might provide better selectivity. For example, substituting ethyl acetate with acetone or using a ternary mixture (e.g., hexane/DCM/methanol) could alter the interactions and improve separation.
-
Use a finer mesh silica gel: Higher-resolution separations can be achieved with smaller particle size silica.
References
- CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate.
- Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
- 6-BROMO-2-PYRIDIN-4-YL-QUINOLINE-4-CARBOXYLIC ACID - Echemi. Echemi.
- 6-bromo-2-hydroxyquinoline-4-carboxylic acid (C10H6BrNO3) - PubChem. PubChem.
- 6-Bromo-2-(pyridin-4-yl)quinoline-4-carboxylic acid - BLDpharm. BLDpharm.
- picolinic acid hydrochloride - Organic Syntheses Procedure. Organic Syntheses.
- 6-bromo-2-(2-pyridyl)quinoline-4-carboxylic acid - ChemBK. ChemBK.
- Synthesis of 6-bromo-4-iodoquinoline.
- 6-Bromo-2-hydroxyquinoline-4-carboxylic acid | C10H6BrNO3 | CID 228464 - PubChem. PubChem.
- 6-BROMO-2-PYRIDIN-3-YL-QUINOLINE-4-CARBOXYLIC ACID - ChemicalBook. ChemicalBook.
- (PDF) Synthesis of 6-bromo-4-iodoquinoline - ResearchGate.
- Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. MDPI.
Sources
- 1. Research Portal [laro.lanl.gov]
- 2. 5110-00-9|6-Bromo-2-(pyridin-4-yl)quinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. chembk.com [chembk.com]
- 4. 5109-99-9 CAS MSDS (6-BROMO-2-PYRIDIN-3-YL-QUINOLINE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]
- 6. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quinoline Carboxylic Acid Solubility in Assays
Status: Operational | Tier: Level 3 (Senior Application Scientist)
Executive Summary: The "Brick Dust" Challenge
Welcome to the technical support hub for Quinoline Carboxylic Acids (QCAs). If you are here, you are likely facing the "brick dust" phenomenon: your compound dissolves in DMSO but precipitates immediately upon addition to aqueous assay buffer, or it shows erratic potency (IC50) curves.
The Root Cause: QCAs are often zwitterionic . They possess a basic quinoline nitrogen (pKa ~4–5) and an acidic carboxylic acid (pKa ~3–4).
-
At Low pH: The molecule is cationic (+).
-
At High pH: The molecule is anionic (-).
-
At Neutral pH (Assay Conditions): The molecule often exists as a zwitterion (net neutral charge) or approaches its Isoelectric Point (pI) .[1] At the pI, intermolecular forces (crystal lattice energy) exceed the solvation energy of water, causing immediate precipitation.
This guide provides the protocols to overcome these thermodynamic barriers.
Module 1: Stock Solution Optimization
Issue: Compound won't dissolve in 100% DMSO or precipitates during storage.
Standard DMSO absorbs water from the air (hygroscopic). Even 1-2% water content can drastically reduce the solubility of QCAs, acting as an "anti-solvent."
Protocol A: The "Anhydrous Heat" Method
Use this for initial stock preparation (e.g., 10 mM).
-
Solvent Choice: Use Anhydrous DMSO (stored over molecular sieves). Do not use DMSO from a bottle opened months ago.
-
Vortex & Sonication: Vortex for 60 seconds. If undissolved, sonicate in a water bath at 40°C for 10 minutes.
-
Why: Acoustic energy breaks the crystal lattice; heat increases kinetic solubility.
-
-
Visual Check: Hold the vial against a light source. The solution must be clear, not hazy.
-
Storage: Aliquot immediately into single-use vials to avoid freeze-thaw cycles. Store at -20°C.
Decision Tree: Stock Preparation Troubleshooting
Figure 1: Logic flow for solubilizing stubborn QCA derivatives in stock solvents.
Module 2: Assay Buffer & Dilution (The "Crash Out")
Issue: Stock is clear, but adding it to PBS/Media causes cloudiness or loss of potency.
This is the classic Dilution Shock . You are moving from a solubilizing environment (DMSO) to a non-solubilizing one (Buffer) instantaneously.
Protocol B: The Intermediate Dilution Step
Directly pipetting 1 µL of 10 mM stock into 99 µL of buffer (1:100 dilution) creates a local "supersaturation zone" at the pipette tip, triggering nucleation.
The Fix:
-
Prepare an Intermediate Plate: Dilute your DMSO stock into a "Transition Buffer" containing 10-20% DMSO or 50% PEG-400.
-
Transfer to Assay: Pipette from the Intermediate Plate to the final Assay Plate.
-
Mechanism:[2] This reduces the concentration gradient and prevents the rapid "shock" precipitation.
-
Protocol C: pH Shifting
If your assay tolerates it, shift the buffer pH away from the compound's pI.
-
Action: If pI is ~7.0, adjust assay buffer to pH 7.8 or 8.0.
-
Result: This forces the QCA into its anionic form (COO-), which is significantly more water-soluble.
Module 3: Advanced Formulation (Cyclodextrins)
Issue: The compound is hydrophobic and pH adjustment is not possible (e.g., cell-based assays).
Cyclodextrins (CDs) are torus-shaped molecules with a hydrophobic interior and hydrophilic exterior. They encapsulate the hydrophobic quinoline rings, shielding them from water while keeping them in solution.
Protocol D: HP-β-CD Complexation
Recommended Reagent: (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD).
-
Prepare Vehicle: Make a 20% (w/v) stock of HP-β-CD in your assay buffer (e.g., PBS). Filter sterilize (0.22 µm).
-
Complexation:
-
Add your QCA DMSO stock to the 20% HP-β-CD solution (keep DMSO < 5%).
-
Incubate with shaking (500 rpm) for 30–60 minutes at Room Temp.
-
-
Dilute: Use this complexed solution to dose your cells/proteins.
-
Note: Always run a "Vehicle Control" (DMSO + HP-β-CD without compound) to ensure the cyclodextrin doesn't affect your biology.
-
Module 4: Interference & False Positives
Issue: High potency (low IC50) that disappears when detergent is added.
QCAs are prone to forming colloidal aggregates that sequester enzymes, leading to false inhibition.
Diagnostic Check: The Detergent Test
-
Run your assay standard curve.
-
Run a parallel curve with 0.01% Triton X-100 or 0.005% Tween-20 added to the buffer.
-
Analysis:
-
IC50 Unchanged: True inhibition.
-
IC50 Increases (Potency drops): The compound was aggregating. The detergent broke the aggregates, revealing the true (lower) potency.
-
Visualizing the "Crash Out" Mechanism
Figure 2: The kinetic pathway of precipitation upon aqueous dilution.
Summary of Solubility Data
| Parameter | Condition | Solubility Impact | Recommendation |
| Solvent | 100% DMSO (Dry) | High | Store stocks here. Keep anhydrous. |
| Solvent | 100% DMSO (Wet) | Moderate/Low | Avoid. Discard old DMSO bottles. |
| pH | pH = pI (Isoelectric) | Very Low | Avoid if possible. The "Danger Zone". |
| pH | pH > pI (Basic) | High (Anionic) | Preferred for buffer if biology allows. |
| Additive | HP-β-Cyclodextrin | Very High | Gold standard for cell assays. |
| Additive | Tween-20 (0.01%) | Moderate | Prevents aggregation artifacts. |
Frequently Asked Questions (FAQ)
Q1: My compound precipitates in the cell culture media immediately. Can I heat the media? A: Do not heat media containing serum (FBS), as proteins will denature. Instead, use the Intermediate Dilution Method (Protocol B) or HP-β-CD Complexation (Protocol D). Pre-complexing the drug before adding it to the media is the most effective solution.
Q2: Can I use PEG-400 instead of DMSO? A: Yes. Polyethylene Glycol 400 (PEG-400) is an excellent co-solvent for QCAs. A mixture of 50% DMSO / 50% PEG-400 is often a "magic bullet" for stock solutions that resist pure DMSO.
Q3: How do I know if my IC50 is real or an aggregation artifact? A: Use Dynamic Light Scattering (DLS) if available to check for particles. If not, use the Detergent Test (Module 4). If adding 0.01% Triton X-100 shifts your IC50 by more than 2-fold, you likely have an aggregation artifact [1].
Q4: What is the "Brick Dust" effect? A: It refers to compounds with high melting points and stable crystal lattices. QCAs pack tightly in a solid state (like a brick). Breaking a "brick" requires high energy, meaning they are slow to dissolve even if they are theoretically soluble [2].
References
-
Shoichet, B. K. (2006). Screening in a spirit of false promise. Nature, 437, 1195–1197. Link (Discusses aggregation and false positives in assays).
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link (Foundational work on solubility and "brick dust" properties).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link (Authoritative review on Cyclodextrin usage).
-
Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption: current status and unmet needs. European Journal of Pharmaceutical Sciences, 29(3-4), 203-214. Link (Discusses pH-dependent solubility profiles).
Sources
Advanced Optimization & Troubleshooting: Pfitzinger Quinoline Synthesis
Technical Support Center | Ticket ID: PFITZ-OPT-2024
Audience: Medicinal Chemists, Process Development Scientists Topic: Optimization of reaction conditions for the synthesis of quinoline-4-carboxylic acids (Cinchoninic acids).
Core Directive: The Mechanistic "Black Box"
To optimize the Pfitzinger reaction, one must move beyond the "mix and heat" mentality. The reaction's success hinges on a delicate competition between the hydrolytic ring-opening of isatin and the self-condensation of the ketone .
The reaction proceeds via the isatinate intermediate (2-aminophenylglyoxylic acid). If the ketone is added before the isatin ring fully opens, or if the base concentration is insufficient to maintain the open form, the ketone will preferentially undergo Aldol condensation with itself, leading to the dreaded "black tar" (polymerization) rather than the desired quinoline.
The Self-Validating Logic
-
Validation Check: If your reaction mixture remains deep red/orange (characteristic of isatin) rather than turning pale yellow/brown (isatinate) upon base addition, do not add the ketone yet . You have not generated the nucleophile.
Experimental Protocols
Protocol A: The "Robust" Conventional Method
Best for: Large scale, thermally unstable ketones, or labs without microwave access.
Reagents:
-
Isatin (1.0 equiv)
-
Ketone (1.1 – 1.2 equiv)
-
KOH (33% w/v aqueous solution) – Critical: Use excess base (approx. 10-15 equiv relative to isatin).
-
Ethanol (co-solvent)[1]
Step-by-Step Workflow:
-
Activation Phase: Dissolve Isatin in the 33% KOH solution. Heat gently to 40-50°C for 30 minutes.
-
Checkpoint: Solution must change from deep orange/red to pale yellow (formation of potassium isatinate).
-
-
Condensation: Add the ketone (dissolved in minimal ethanol if solid).
-
Reflux: Heat to reflux (approx. 80-85°C) for 18–24 hours.
-
Work-up (The "Cleanup"):
-
Isolation: Cool the aqueous layer in an ice bath. Acidify dropwise with Glacial Acetic Acid (or 10% HCl) to pH 3–4.
-
Result: The product should precipitate as a solid. Filter and wash with cold water.
-
Protocol B: High-Throughput Microwave Method
Best for: Library generation, sterically hindered substrates, rapid optimization.
Parameters:
-
Instrument: Dedicated single-mode microwave reactor (e.g., Biotage/CEM).
-
Vessel: Sealed pressure vial (10–20 mL).
| Parameter | Setting | Rationale |
| Temperature | Overcomes activation energy for hindered ketones. | |
| Time | 10 – 15 mins | Prevents prolonged thermal degradation. |
| Pressure | High (Auto) | Allows heating EtOH/Water above boiling point. |
| Stirring | High | Essential for biphasic mixtures. |
Workflow:
-
Combine Isatin, Ketone, and 33% KOH in the microwave vial.
-
Irradiate at
for 12 minutes. -
Cool rapidly (compressed air).
-
Proceed to Work-up (Step 4 in Protocol A).
Visualization: Reaction Pathway & Logic
Diagram 1: Mechanistic Pathway & Failure Points
This diagram illustrates the critical "fork in the road" where the reaction succeeds or fails based on isatinate formation.
Caption: The conversion of Isatin to Isatinate (Green Node) is the rate-determining pre-step. Failure to generate this species leads to ketone polymerization (Black Node).
Troubleshooting Center (FAQs)
Ticket #1: "My reaction mixture turned into a black, sticky tar."
Diagnosis: Ketone Self-Condensation. This usually happens when the ketone reacts with itself (Aldol polymerization) faster than it reacts with the isatin. This occurs if the isatin ring hasn't opened yet. Corrective Action:
-
Pre-activation: Stir Isatin + KOH for 30 mins before adding the ketone. Ensure the color shifts from red to yellow.
-
Temperature Control: If using a very reactive ketone (e.g., acetone, acetaldehyde), add it dropwise at
to the pre-formed isatinate, then slowly warm to reflux.
Ticket #2: "I have low yields with sterically hindered ketones."
Diagnosis: Steric Inhibition (The "Ortho Effect").
Ketones with bulky groups near the
-
Switch to Microwave: The thermal boost (
) and polarity effects of MW irradiation can overcome the steric barrier that reflux cannot. -
Increase Base Concentration: Shift to 50% KOH. Higher ionic strength can stabilize the transition state.
-
Solvent Switch: Use ethylene glycol (boiling point
) instead of ethanol/water to achieve higher thermal energy under conventional heating.
Ticket #3: "I cannot precipitate the product during workup."
Diagnosis: Isoelectric Point Miss / Salt Formation. Quinoline-4-carboxylic acids are amphoteric.
-
pH < 1: Forms Hydrochloride salt (Water Soluble).
-
pH > 7: Forms Potassium salt (Water Soluble).
-
pH 3–5: Zwitterionic/Free Acid form (Insoluble - Precipitate). Corrective Action:
-
Precision Acidification: Do not dump acid in. Use a pH meter. Adjust slowly to pH 3.5 – 4.0 .
-
The "Salting Out" Trick: If no precipitate forms at pH 4, saturate the aqueous solution with NaCl and store at
overnight.
Diagram 2: Troubleshooting Decision Matrix
Caption: Diagnostic flow for resolving common Pfitzinger reaction failures.
References
-
Pfitzinger, W. (1886).[4][5][6] J. Prakt. Chem., 33, 100. (The foundational description of the reaction).[2]
-
Shiri, A. et al. (2011). Microwave-assisted synthesis of quinoline derivatives via Pfitzinger reaction. Ultrasonics Sonochemistry, 18(6), 1261-1266.
-
Manske, R. H. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144. (Comprehensive review of mechanism and scope).
- Sridharan, V. et al. (2011). Recent Advances in the Pfitzinger Reaction. The Open Organic Chemistry Journal, 5, 16-26.
Sources
Technical Support Center: Synthesis of 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis and purification of 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges related to purity and yield during the synthesis of this important heterocyclic compound. We provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in established chemical principles and literature.
Section 1: Understanding the Synthesis and Common Impurity Profile
The synthesis of 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid is most commonly achieved via the Pfitzinger reaction . This classical method involves the condensation of a substituted isatin (in this case, 6-bromoisatin) with a carbonyl compound containing an α-methylene group (here, 2-acetylpyridine) under basic conditions to form the corresponding quinoline-4-carboxylic acid.[1][2]
While robust, this reaction is prone to the formation of several impurities that can complicate purification and impact the quality of the final product. Understanding the origin of these impurities is the first step toward effective mitigation.
Caption: Pfitzinger reaction for target synthesis.
Table 1: Common Impurities and Their Origins
| Impurity Type | Chemical Name / Description | Origin | Mitigation Strategy |
| Starting Material | 6-Bromoisatin | Incomplete reaction; difficult to remove due to similar acidic properties of the intermediate.[3] | Use a slight excess of the ketone component; ensure sufficient reaction time and base concentration. |
| Intermediate | Potassium salt of 6-bromo-isatinic acid | Incomplete condensation with the ketone. Formed by the initial base-catalyzed hydrolysis of 6-bromoisatin.[1][4] | Ensure adequate temperature (reflux) to drive the condensation forward. |
| Side-Product | Tarry / Resinous materials | Self-condensation of 2-acetylpyridine or other complex side reactions, particularly under harsh basic conditions.[3] | Maintain careful temperature control; avoid excessively high concentrations of base. |
| Starting Material | 2-Acetylpyridine | Incomplete reaction. | Use an appropriate stoichiometric ratio; can be removed during workup with an ether wash.[4] |
Section 2: Troubleshooting Guide (Question & Answer)
This section addresses specific issues that may arise during the synthesis and purification, providing causal explanations and actionable solutions.
Q1: My Pfitzinger reaction yields a dark, intractable tar instead of a solid precipitate. What causes this and how can I prevent it?
A1: The formation of tar is a common issue in Pfitzinger and related quinoline syntheses, often resulting from polymerization or self-condensation of the carbonyl partner (2-acetylpyridine) under strongly basic conditions.[3]
Causality & Solution:
-
Excessive Base Concentration: While a strong base is required to open the isatin ring, an overly high concentration can promote side reactions.
-
Recommendation: Use a carefully measured amount of base (typically 3-4 equivalents relative to isatin). A solution of KOH in ethanol/water is standard.[4]
-
-
Temperature Control: Rapid heating or "hot spots" can accelerate the rate of side reactions more than the desired condensation.
-
Recommendation: Heat the reaction mixture gradually to reflux and maintain a gentle, consistent reflux using a heating mantle with stirring.
-
-
Order of Addition: Adding the base to a mixture of both starting materials can sometimes trigger rapid, uncontrolled reactions.
-
Recommendation: First, dissolve the 6-bromoisatin in the basic solution and stir for a period (e.g., 1 hour) to ensure the formation of the isatinate salt before adding the 2-acetylpyridine.[4] This allows for a more controlled condensation.
-
Q2: After acidification, my product precipitates, but my NMR spectrum shows a significant amount of unreacted 6-bromoisatin. Why is it so difficult to remove?
A2: This is one of the most frequent challenges. 6-Bromoisatin is difficult to separate from the final product because its intermediate, the hydrolyzed isatinic acid, is also an acid that gets precipitated during the final workup. Furthermore, any unreacted isatin can be challenging to extract effectively.[3]
Causality & Solution:
-
Incomplete Reaction: The condensation between the isatinate intermediate and the enolate of 2-acetylpyridine may be slow or incomplete.
-
Recommendation 1 (Stoichiometry): Use a slight excess (1.1 to 1.5 equivalents) of 2-acetylpyridine to help drive the reaction to completion and consume all the isatin.
-
Recommendation 2 (Reaction Time): The Pfitzinger reaction can be slow. Ensure the reaction is refluxed for an adequate period (e.g., 24 hours), monitoring by Thin Layer Chromatography (TLC) if possible.[4]
-
-
Purification Strategy: Standard acid-base workup alone is often insufficient.
-
Recommendation 3 (Workup): Before acidification, perform an extraction with a non-polar organic solvent like diethyl ether or dichloromethane. This will remove any unreacted 2-acetylpyridine and some neutral impurities, but not the isatin.[4] After acidification and filtration of the crude product, a thorough trituration or recrystallization is necessary. See the protocols in Section 4.
-
Q3: I am attempting to recrystallize my crude product, but it "oils out" of solution. How can I achieve good crystal formation?
A3: "Oiling out" occurs when a compound melts in the recrystallization solvent at an elevated temperature and separates as a liquid instead of crystallizing upon cooling. This is common with compounds that have moderate melting points and high concentrations in the solvent.[5]
Causality & Solution:
-
High Solute Concentration: The solution is likely supersaturated at a temperature above the compound's melting point.
-
Recommendation 1 (Increase Solvent): Add more hot solvent until the solution is no longer saturated. The goal is to have the compound dissolve completely at the boiling point of the solvent and precipitate only upon cooling.[5]
-
-
Rapid Cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice.
-
Recommendation 2 (Slow Cooling): Allow the flask to cool slowly to room temperature without disturbance. Once it has reached room temperature, you can induce further crystallization by placing it in an ice bath.[5]
-
-
Inappropriate Solvent: The chosen solvent may not be ideal.
-
Recommendation 3 (Change Solvent System): For quinoline-4-carboxylic acids, polar aprotic solvents or mixtures are often effective. See Table 2 for suggestions.
-
Table 2: Recommended Recrystallization Solvent Systems
| Solvent System | Advantages | Disadvantages |
| Ethanol / Water | Good for many carboxylic acids. Water acts as an anti-solvent. | Can be prone to oiling out if the initial ethanol volume is too low. |
| DMF or DMSO | High dissolving power for poorly soluble compounds. | High boiling points make them difficult to remove completely. Product must be precipitated by adding an anti-solvent (e.g., water). |
| Ethyl Acetate | Good general-purpose solvent.[5] | May not be a strong enough solvent for this particular molecule, requiring large volumes. |
| Acetic Acid | Can be very effective for acidic compounds. | Difficult to remove; may require co-evaporation with a solvent like toluene. |
Section 3: Frequently Asked Questions (FAQs)
-
What is the expected appearance and melting point of pure 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid?
-
Pure quinoline-4-carboxylic acids are typically off-white to yellow crystalline solids. A related compound, 6-Bromo-2-(pyridin-4-yl)quinoline-4-carboxylic acid, is reported as a solid.[6] A dark brown or black color indicates significant impurities. The melting point should be sharp (a range of 1-2 °C). A broad melting range indicates the presence of impurities.[5]
-
-
Which analytical techniques are best for assessing purity?
-
¹H NMR Spectroscopy: This is essential for confirming the structure and identifying proton-containing impurities. Check for the absence of signals corresponding to 6-bromoisatin and 2-acetylpyridine.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the best method for quantifying purity. It can separate the main compound from impurities and provide their mass-to-charge ratio, aiding in their identification.
-
-
Are there specific safety precautions I should take?
-
Yes. 6-Bromoisatin is a potential irritant.[7] All reagents should be handled in a fume hood with appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. The reaction is run under basic conditions with flammable solvents (ethanol), so appropriate precautions against ignition sources should be taken.
-
Section 4: Validated Experimental Protocols
Protocol 1: Synthesis via Pfitzinger Reaction
This protocol is a generalized method adapted from established procedures for the Pfitzinger reaction.[4]
Materials:
-
6-Bromoisatin (1.0 eq)
-
2-Acetylpyridine (1.2 eq)
-
Potassium Hydroxide (KOH) (4.0 eq)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (HCl, 1M or 2M)
-
Diethyl Ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water (e.g., 25 mL ethanol and 1 mL water per ~15 mmol of isatin).
-
Add 6-bromoisatin to the basic solution. Stir the mixture at room temperature for 1 hour. The color should change from red/orange to a straw brown, indicating the formation of the potassium isatinate salt.[4]
-
To this mixture, add 2-acetylpyridine dropwise.
-
Heat the reaction mixture to a gentle reflux (approx. 80-85°C) and maintain for 24 hours. Monitor the reaction by TLC if feasible (a new, more polar spot for the product should appear).
-
After 24 hours, cool the mixture to room temperature. Remove the bulk of the ethanol via rotary evaporation.
-
Add approximately 50 mL of water to the residue to dissolve the potassium salt of the product.
-
Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 30 mL) to remove unreacted 2-acetylpyridine and other neutral impurities. Discard the ether layers.
-
Cool the aqueous layer in an ice bath and slowly acidify with HCl until the pH is ~4-5. A precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude solid by vacuum filtration, washing the filter cake with cold water.
-
Dry the crude product under vacuum. This material should be carried forward for purification.
Protocol 2: Purification by Recrystallization
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5110-00-9|6-Bromo-2-(pyridin-4-yl)quinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. CAS 6326-79-0: 6-bromoisatin | CymitQuimica [cymitquimica.com]
Technical Support Center: Optimizing Reaction Time for Quinoline-4-Carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of quinoline-4-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance your experimental efficiency and success. As every synthetic challenge is unique, this resource is structured to help you understand the underlying principles of common synthetic routes and empower you to make informed decisions to accelerate your reactions without compromising yield or purity.
Understanding the Synthetic Landscape: Key Routes to Quinoline-4-Carboxylic Acids
The synthesis of the quinoline-4-carboxylic acid scaffold, a crucial pharmacophore in numerous therapeutic agents, can be approached through several classic and modern methodologies.[1][2] The choice of synthetic route significantly impacts reaction time, and understanding the kinetics of each is paramount for optimization.
-
The Doebner Reaction: This versatile three-component reaction of an aniline, an aldehyde, and pyruvic acid is a widely used method.[3][4] However, it can be plagued by long reaction times and the formation of byproducts.[4][5][6] Recent modifications, including the use of catalysts like p-toluenesulfonic acid (p-TSA) in green solvent systems, have drastically reduced reaction times from hours to as little as three hours.[7]
-
The Pfitzinger Reaction: This reaction offers a direct route to quinoline-4-carboxylic acids by condensing isatin with a carbonyl compound in the presence of a strong base.[3][8] While effective, the reaction can require extended refluxing for 12-48 hours.[9][10]
-
The Gould-Jacobs Reaction: This method involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by cyclization.[11][12] The cyclization step often requires high temperatures (around 250 °C) and can be time-consuming.[13][14]
-
Microwave-Assisted Synthesis: A significant advancement in accelerating these classical reactions is the application of microwave irradiation.[15][16] This technique can dramatically shorten reaction times from hours to mere minutes by promoting efficient and uniform heating.[15][17][18][19]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of quinoline-4-carboxylic acids, providing explanations and actionable solutions.
Q1: My Doebner reaction is sluggish, and the yield is low. How can I speed it up?
Root Cause: The traditional Doebner reaction often suffers from slow kinetics, especially with electron-deficient anilines.[5][6] The choice of catalyst and solvent system plays a critical role in the reaction rate.
Solutions:
-
Catalyst Optimization:
-
Brønsted Acids: While classic conditions use strong acids like HCl, these can sometimes lead to side reactions.[20] Consider using milder and more efficient catalysts like p-toluenesulfonic acid (p-TSA).[7]
-
Lewis Acids: Lewis acids such as BF₃·THF have been shown to be effective, particularly for anilines with electron-withdrawing groups.[5][6]
-
Nanocatalysts: The use of nanocatalysts can offer high catalytic activity and shorter reaction times due to their high surface area-to-volume ratio.[1][2][21]
-
-
Solvent Selection:
-
Acetonitrile (MeCN) has been identified as a superior solvent compared to ethanol, toluene, DMF, and DMSO in some BF₃·THF catalyzed Doebner reactions.[5][6]
-
A dual green solvent system of water and ethylene glycol has been shown to be effective with a p-TSA catalyst, offering good yields in about three hours.[7]
-
-
Microwave Irradiation: Employing microwave synthesis can dramatically reduce the reaction time to as little as 3 minutes, with reported yields between 50-80%.[15]
Experimental Protocol: p-TSA Catalyzed Doebner Reaction
-
In a round-bottom flask, combine the aryl amine (1 mmol), aryl aldehyde (1 mmol), and p-TSA (as catalyst) in a mixture of water and ethylene glycol.
-
Add a solution of sodium pyruvate (1 mmol) in deionized water dropwise at 50°C.
-
Heat the reaction mixture and monitor its progress by Thin-Layer Chromatography (TLC).
-
Upon completion (typically around 3 hours), cool the reaction mixture to room temperature.
-
Isolate the product by filtration and wash with a small amount of cold water.
-
Dry the product under vacuum.[7]
Q2: I'm observing significant tar and byproduct formation in my Doebner-von Miller synthesis. What's causing this and how can I prevent it?
Root Cause: The Doebner-von Miller reaction, a variation of the Skraup synthesis, uses α,β-unsaturated carbonyl compounds.[22] Under the strongly acidic conditions typically employed, these carbonyl compounds are prone to acid-catalyzed polymerization, leading to the formation of intractable tars and significantly reducing the yield of the desired quinoline.[4][20]
Solutions:
-
Biphasic Solvent System: A highly effective strategy is to sequester the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline is dissolved in an aqueous acidic phase. This minimizes the self-polymerization of the carbonyl compound in the acidic environment.[20]
-
Gradual Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline helps to maintain a low concentration of the carbonyl compound at any given time, thus favoring the desired reaction over polymerization.[20]
-
Optimize Acid Concentration and Type: While a strong acid is necessary, excessively harsh conditions can accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance between reaction rate and side product formation.[20][22]
Workflow for Minimizing Tar Formation
Caption: Troubleshooting workflow for tar formation.
Q3: My Conrad-Limpach synthesis to form a 4-hydroxyquinoline is very slow. How can I improve the reaction rate?
Root Cause: The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester. The subsequent cyclization to form the 4-hydroxyquinoline often requires high temperatures (around 250 °C) and can be slow, especially if conducted without a suitable solvent.[13][23][24]
Solutions:
-
High-Boiling Inert Solvent: The use of a high-boiling inert solvent, such as mineral oil, can significantly improve the yield of the cyclization step by providing a more uniform heating environment.[13]
-
Microwave Irradiation: As with other quinoline syntheses, microwave heating can dramatically accelerate the reaction. For the related Gould-Jacobs reaction, microwave irradiation has been shown to improve yields and shorten reaction times significantly.[14][19]
-
Catalyst: While the thermal condensation is common, acidic catalysts can be employed to facilitate the initial condensation step.[24]
Data Summary: Reaction Conditions for Quinolone Synthesis
| Synthesis Method | Catalyst | Solvent | Temperature | Typical Reaction Time |
| Doebner | p-TSA | Water/Ethylene Glycol | 50°C then reflux | ~3 hours[7] |
| Doebner (Microwave) | p-TSA | Ethanol | 80°C | 3-4 minutes[15] |
| Pfitzinger | KOH | EtOH/H₂O | Reflux | 12-48 hours[9] |
| Conrad-Limpach | None (Thermal) | Mineral Oil | ~250°C | Several hours[13] |
| Gould-Jacobs (Microwave) | None (Thermal) | None (Neat) | 250-300°C | 5-15 minutes[14] |
Q4: I am struggling with the purification of my quinoline-4-carboxylic acid. What are some effective methods?
Root Cause: The purification of quinoline-4-carboxylic acids can be challenging due to their polarity and potential for contamination with unreacted starting materials or byproducts.
Solutions:
-
Recrystallization: This is a common and effective method for purifying solid quinoline-4-carboxylic acids. Solvents such as ethanol, dimethylformamide (DMF), or mixtures containing water can be effective.[25]
-
Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidifying the aqueous layer.
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A polar eluent system, often containing a small amount of acetic or formic acid to suppress tailing, is typically required.
Experimental Workflow: Purification by Acid-Base Extraction
Caption: Purification workflow for quinoline-4-carboxylic acid.
References
-
Perin, N., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 3(20), 3794-804. Retrieved from [Link]
-
Patel, et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. Retrieved from [Link]
-
Various Authors. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. Retrieved from [Link]
-
Kim, J. H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
YouTube. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]
-
de Souza, M. V. N., et al. (2018). Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents. Current Microwave Chemistry, 5(2). Retrieved from [Link]
-
Various Authors. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Retrieved from [Link]
-
Various Authors. (2018). Gold catalysis in quinoline synthesis. Chemical Communications. Retrieved from [Link]
-
Kim, J. H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
Various Authors. (2024). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis Online. Retrieved from [Link]
-
Various Authors. (n.d.). Conrad-Limpach Reaction. Cambridge University Press. Retrieved from [Link]
-
ResearchGate. (n.d.). Facile and Efficient Synthesis of Quinoline-4-carboxylic Acids under Microwave Irradiation. Retrieved from [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Skraup synthesis of Quinoline. Retrieved from [Link]
-
Various Authors. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. Retrieved from [Link]
-
Various Authors. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]
-
Various Authors. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Retrieved from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]
-
Various Authors. (2017). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Moroccan Journal of Heterocyclic Chemistry. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
-
ResearchSpace@UKZN. (2018). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Conrad-Limpach reaction. Retrieved from [Link]
-
ResearchGate. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
- Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
-
ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
- Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
-
MDPI. (2018). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
Sources
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- 24. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
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Validation & Comparative
A Comparative Analysis of the Biological Activities of Quinoline-4-Carboxylic Acid Derivatives
The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of pharmacological activities.[1] Among these, quinoline-4-carboxylic acid derivatives have garnered significant attention due to their therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammation.[2] The versatility of the quinoline ring allows for substitutions at multiple positions, enabling the fine-tuning of their biological profiles. This guide provides an in-depth, comparative analysis of the biological activities of different quinoline-4-carboxylic acid derivatives, supported by experimental data and detailed protocols to aid researchers in their drug discovery efforts.
Anticancer Activity: Targeting Proliferation and Survival
Quinoline-4-carboxylic acid derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[1][3]
Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A primary mechanism by which some quinoline-4-carboxylic acids exert their anticancer effects is through the inhibition of dihydroorotate dehydrogenase (DHODH).[4] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Cancer cells, with their high proliferation rates, are particularly dependent on this pathway. By inhibiting DHODH, these compounds deplete the intracellular pyrimidine pool, leading to cell cycle arrest and the inhibition of tumor growth.[4]
Caption: Inhibition of DHODH by Quinoline-4-Carboxylic Acid Derivatives.
Mechanism of Action: Sirtuin Inhibition
Certain derivatives have been identified as potent inhibitors of sirtuins (SIRTs), a class of NAD+-dependent deacetylases. For instance, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have shown selective inhibitory activity against SIRT3.[5] Sirtuins play a crucial role in regulating cellular processes like metabolism, DNA repair, and apoptosis, making them attractive targets for cancer therapy.
Caption: Sirtuin Inhibition by Quinoline-4-Carboxylic Acid Derivatives.
Comparative Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected quinoline-4-carboxylic acid derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| P6 | MLLr leukemic cell lines | 7.2 | SIRT3 inhibition | [5] |
| D28 | K562 (Leukemia) | 1.02 | HDAC3 selectivity | [6] |
| D28 | U266 (Multiple Myeloma) | 1.08 | HDAC3 selectivity | [6] |
| D28 | U937 (Lymphoma) | 1.11 | HDAC3 selectivity | [6] |
| D28 | MCF-7 (Breast) | 5.66 | HDAC3 selectivity | [6] |
| Compound 41 | - | 0.00971 | DHODH Inhibition | [3] |
| Compound 43 | - | 0.0262 | DHODH Inhibition | [3] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Quinoline-4-carboxylic acid derivatives have also demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][8]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
A primary antibacterial mechanism for many quinoline derivatives is the inhibition of bacterial DNA gyrase, a type II topoisomerase.[4] This enzyme is essential for bacterial DNA replication, transcription, and repair. By inhibiting DNA gyrase, these compounds prevent the relaxation of supercoiled DNA, leading to the cessation of these critical cellular processes and ultimately bacterial cell death.[4]
Caption: Inhibition of Bacterial DNA Gyrase by Quinoline-4-Carboxylic Acid Derivatives.
Comparative Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoline-4-carboxylic acid derivatives against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 5a4 | Staphylococcus aureus | 64 | [7] |
| 5a7 | Escherichia coli | 128 | [7] |
| Compound 15 | Staphylococcus aureus | 0.8 (µM) | [8] |
| Compound 15 | Bacillus cereus | 1.61 (µM) | [8] |
| Compound 32 | Aspergillus flavus | 12.5 | [8] |
| Compound 33 | Aspergillus flavus | 12.5 | [8] |
| Compound 32 | Fusarium oxysporum | 25 | [8] |
| Compound 33 | Fusarium oxysporum | 25 | [8] |
| Compound 34 | Aspergillus niger | 25 | [8] |
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
Several quinoline-4-carboxylic acid derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2]
Mechanism of Action: COX Inhibition
COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Quinoline derivatives with a carboxylic acid moiety have shown potential for COX inhibition.[9] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.
Caption: Inhibition of COX Enzymes by Quinoline-4-Carboxylic Acid Derivatives.
Comparative Anti-inflammatory Activity
The following table summarizes the in vitro COX inhibitory activity of selected quinoline derivatives.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 12c | >10 | 0.1 | >100 | [2] |
| 14a | >10 | 0.11 | >90.9 | [2] |
| 14b | >10 | 0.11 | >90.9 | [2] |
| 20a | >10 | 0.15 | >66.7 | [2] |
| 9e | >22 | 0.043 | >513 | [10] |
Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.[1]
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Test compounds (quinoline-4-carboxylic acid derivatives)
-
Cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.
Caption: MTT Assay Workflow.
Agar Well Diffusion Method for Antimicrobial Susceptibility Testing
This method is used to determine the susceptibility of microorganisms to antimicrobial agents.
Materials:
-
Petri dishes
-
Nutrient agar or Mueller-Hinton agar
-
Sterile cork borer
-
Microbial cultures (bacteria or fungi)
-
Test compounds (quinoline-4-carboxylic acid derivatives)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
Procedure:
-
Media Preparation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes.
-
Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours for bacteria or 48-72 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.
-
Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity.
Caption: Agar Well Diffusion Workflow.
COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe
-
Test compounds (quinoline-4-carboxylic acid derivatives)
-
Assay buffer
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the COX enzymes, arachidonic acid, and the detection probe in the assay buffer.
-
Compound Incubation: In a 96-well plate, add the test compound at various concentrations to the wells containing the COX enzyme and incubate for a specific period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Signal Detection: Measure the production of the colored or fluorescent product over time using a microplate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to a control without any inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Caption: COX Inhibition Assay Workflow.
Conclusion
Quinoline-4-carboxylic acid derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents with diverse biological activities. Their efficacy as anticancer, antimicrobial, and anti-inflammatory agents is well-documented and supported by a growing body of experimental evidence. The ability to modify the core quinoline structure at various positions provides a powerful tool for medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in the field, facilitating the rational design and evaluation of new quinoline-4-carboxylic acid derivatives with improved therapeutic potential. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of new and effective drugs to address unmet medical needs.
References
-
Al-Ostoot, F. H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(15), 4436. Available at: [Link]
- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(3), 236-253.
-
Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 848695. Available at: [Link]
-
Li, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Pharmaceuticals, 15(7), 869. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. Bioorganic Chemistry, 78, 36-49. Available at: [Link]
- Doležal, M., et al. (2000). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Folia Microbiologica, 45(4), 305-309.
- Ghorab, M. M., et al. (2016). Synthesis, characterization and antimicrobial evaluation of some novel quinoline derivatives bearing different heterocyclic moieties. Journal of the Serbian Chemical Society, 81(9), 1025-1037.
-
Sharma, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(12), 5369-5411. Available at: [Link]
- Asif, M. (2014). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Medicinal Chemistry, 4(5), 448-458.
-
MedCrave. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Available at: [Link]
- Zhang, H., et al. (2017).
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]
- Zarghi, A., et al. (2011). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Archiv der Pharmazie, 344(6), 394-400.
Sources
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- 2. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Beyond the Standard: Strategic Alternatives to 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic Acid
Topic: Alternatives to 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid in Research Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Technical Context[1][2][3][4][5]
In the fields of organometallic photophysics and medicinal chemistry, 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid (hereafter referred to as 6-Br-PQC ) serves as a "workhorse" scaffold. Its utility is bifurcated:
-
Materials Science (ECL/OLEDs): It acts as an ancillary
ligand for Iridium(III) complexes, where the carboxylic acid facilitates bioconjugation (e.g., NHS-ester formation for antibody labeling) and the bromine atom provides a handle for extending conjugation via cross-coupling. -
Medicinal Chemistry: It functions as a pharmacophore precursor for Dihydroorotate Dehydrogenase (DHODH) inhibitors and anti-infectives, utilizing the quinoline-4-carboxylic acid core to form salt bridges with active site arginine residues (e.g., Arg136 in DHODH).
However, reliance on 6-Br-PQC can be limiting due to synthetic costs, solubility challenges arising from the heavy halogen, and the potential for unwanted oxidative insertion during complexation. This guide objectively compares high-performance alternatives, categorized by their experimental utility.
Decision Framework: Selecting the Right Alternative
Before selecting a substitute, the researcher must identify the functional role of the bromine atom in their current workflow.
Figure 1: Decision Matrix for selecting alternatives based on the functional requirement of the 6-position substituent.
Comparative Analysis of Alternatives
Category A: Materials Science (Iridium-based ECL & Sensing)
In Electro-Chemiluminescence (ECL), the 6-Br-PQC ligand is often used to create red-emitting complexes. The bromine is heavy, theoretically enhancing Spin-Orbit Coupling (SOC), but often it is simply a reactive handle.
Alternative 1: 2-(Pyridin-2-yl)quinoline-4-carboxylic acid (6-H Analog)
-
Best For: Routine biolabeling where the bromine handle is unnecessary.
-
Mechanism: Lacks the heavy atom effect of Br, potentially slightly lowering the phosphorescence quantum yield (
), but significantly improves water solubility of the final complex due to lower lipophilicity (LogP). -
Performance:
-
Cost: ~40% lower than 6-Br-PQC.[1]
-
Emission: Minimal shift (
remains deep red, ~600-620 nm in Ir complexes). -
Solubility: Higher in aqueous buffers (critical for bioconjugation protocols).
-
Alternative 2: 6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid
-
Best For: Fine-tuning HOMO/LUMO levels.
-
Mechanism: The strong electronegativity of Fluorine stabilizes the HOMO of the ligand, often resulting in a hypsochromic (blue) shift and increased oxidative stability compared to the Br-analog.
-
Performance:
-
Stability: High. The C-F bond is inert, preventing side reactions during complexation.
-
Photophysics:[2] Often yields higher quantum efficiency due to reduced non-radiative decay pathways associated with C-Br vibration modes.
-
Category B: Medicinal Chemistry (Enzyme Inhibition)
In DHODH inhibition, the carboxylic acid forms a salt bridge with Arginine. The 6-position sits in a hydrophobic pocket.
Alternative 3: 6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid
-
Best For: Metabolic stability studies.
-
Mechanism: Chlorine is a bioisostere for Bromine with similar lipophilicity but a stronger C-X bond, reducing susceptibility to oxidative metabolism (e.g., by CYPs).
-
Performance:
-
Binding Affinity: Comparable to 6-Br variants in hydrophobic pockets.
-
Safety: Reduced risk of reactive metabolite formation compared to bromo- or iodo-derivatives.
-
Quantitative Comparison Data
| Feature | 6-Br-PQC (Standard) | 6-H Analog (Alt 1) | 6-F Analog (Alt 2) | 6-Cl Analog (Alt 3) |
| MW ( g/mol ) | ~329.1 | ~250.2 | ~268.2 | ~284.7 |
| Calc. LogP | 3.76 | 2.54 | 2.85 | 3.20 |
| Electronic Effect | Weak Deactivator (+M, -I) | Neutral | Strong Deactivator (-I) | Deactivator (-I) |
| Ir-Complex Emission | Deep Red (~620 nm) | Red (~615 nm) | Red-Orange (Shifted) | Red (~618 nm) |
| Reactivity | High (Pd-coupling) | Low (Inert) | Low (Inert) | Moderate (Pd-coupling) |
| Primary Utility | Cross-coupling scaffold | Cost-effective Labeling | Electronic Tuning | Metabolic Stability |
Experimental Protocols
To ensure reproducibility, we recommend synthesizing these ligands de novo using the Pfitzinger Reaction . This robust protocol allows you to swap the isatin precursor to generate any of the alternatives listed above.
Protocol: General Pfitzinger Synthesis of 2-Pyridylquinoline-4-carboxylic Acids
Objective: Synthesize 6-substituted-2-(pyridin-2-yl)quinoline-4-carboxylic acids.
Reagents:
-
Substituted Isatin: (e.g., 5-Bromoisatin for Standard, Isatin for Alt 1, 5-Fluoroisatin for Alt 2).
-
2-Acetylpyridine: (1.1 equivalents).
-
Potassium Hydroxide (KOH): (33% w/v aqueous solution).
-
Ethanol: (Absolute).
Workflow:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of the chosen Isatin in 15 mL of Ethanol.
-
Activation: Add 5 mL of 33% KOH solution. The solution will turn deep red/violet (ring opening to isatinate).
-
Condensation: Add 5.5 mmol of 2-Acetylpyridine dropwise.
-
Reflux: Heat to reflux (80°C) for 12–24 hours. Monitor via TLC (DCM:MeOH 9:1). The ketone spot should disappear.
-
Workup (Critical Step):
-
Purification: Filter the solid, wash with cold water (3x) and cold ethanol (1x). Recrystallize from Ethanol/DMF if necessary.
Self-Validation Check:
-
Success: Appearance of a carboxylic acid peak in
H-NMR (broad singlet >13 ppm) and loss of the isatin ketone carbonyl signal.
Figure 2: Universal Pfitzinger protocol adaptable for all discussed alternatives.
References
-
Synthesis & Photophysics of Ir(III)
- Title: Deep Red Emitting Heteroleptic Ir(III) Complexes that Incorporate Unsymmetrical 4-quinoline Carboxylic Acid Derived Ligands.
- Source: University of Southampton / ResearchG
-
URL:[Link]
-
Pfitzinger Reaction Mechanism & Protocols
-
Substituent Effects in Iridium Complexes
-
Medicinal Chemistry Applications (DHODH)
- Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
- Source: PubMed Central (NIH).
-
URL:[Link]
-
Product Specifications (6-Br-PQC)
-
Title: 6-BROMO-2-PYRIDIN-4-YL-QUINOLINE-4-CARBOXYLIC ACID Basic Attributes.[6]
- Source: Echemi.
-
Sources
- 1. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019016-15-9 | Benchchem [benchchem.com]
- 5. Substituent effects in pyridyl-functionalized pyrylium salts, pyridines and λ3,σ2-phosphinines: a fundamental and systematic study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. echemi.com [echemi.com]
A Comparative Guide to the Efficacy of Pyridinyl-quinoline Isomers in Cancer Research
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, particularly in oncology. Its rigid, bicyclic aromatic structure provides an excellent framework for creating molecules that can interact with a variety of biological targets.[1] When hybridized with a pyridine ring, the resulting pyridinyl-quinoline core offers a rich tapestry of isomeric possibilities, each with a unique electronic and steric profile that can dramatically influence biological activity. This guide provides an in-depth technical comparison of pyridinyl-quinoline isomers, focusing on their efficacy as potential anticancer agents. We will delve into the causal relationships behind experimental design, provide detailed protocols for robust evaluation, and present a framework for the systematic comparison of these promising compounds.
The Significance of Isomeric Variation in Pyridinyl-quinolines
The point of attachment of the pyridine ring to the quinoline core, and the position of the nitrogen atom within the pyridine ring itself, gives rise to a number of positional isomers. For instance, considering the attachment at the 2-position of the quinoline ring, we can have 2-(pyridin-2-yl)quinoline, 2-(pyridin-3-yl)quinoline, and 2-(pyridin-4-yl)quinoline. These are not mere structural curiosities; the location of the pyridine nitrogen significantly alters the molecule's hydrogen bonding capacity, metal-chelating properties, and overall conformation. These differences can lead to profound variations in target engagement, off-target effects, and ultimately, therapeutic efficacy. For example, a study on 4-methyl-2-(pyridin-4-yl)quinoline demonstrated remarkable potency against cervical epithelial carcinoma (HeLa) cells, with an IC50 value of just 0.016 µM, underscoring the potential of this specific isomeric arrangement.[1]
A Framework for Efficacy Comparison: From Cellular Viability to Mechanistic Insights
A comprehensive comparison of pyridinyl-quinoline isomers requires a multi-faceted experimental approach. We will outline a logical workflow, starting with broad cytotoxicity screening and progressively moving towards more detailed mechanistic studies.
Phase 1: Primary Efficacy Screening - Assessing Cytotoxicity
The initial step in evaluating the anticancer potential of a compound is to determine its ability to inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and reliable colorimetric method for this purpose.[2]
Rationale for Experimental Choices
The MTT assay measures the metabolic activity of cells, which in most cases, correlates with cell viability.[3] Viable cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This assay is chosen for primary screening due to its simplicity, high-throughput compatibility, and sensitivity.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7, A549) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare stock solutions of the pyridinyl-quinoline isomers in DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.5%.[3] Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[4]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[3]
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Comparative Cytotoxicity of Pyridinyl-quinoline Isomers
| Isomer | Cancer Cell Line | IC50 (µM) |
| 2-(Pyridin-2-yl)quinoline | HeLa | [Hypothetical Data] |
| 2-(Pyridin-3-yl)quinoline | HeLa | [Hypothetical Data] |
| 2-(Pyridin-4-yl)quinoline | HeLa | [Hypothetical Data] |
| 4-Methyl-2-(pyridin-4-yl)quinoline | HeLa | 0.016[1] |
| Doxorubicin (Positive Control) | HeLa | [Hypothetical Data] |
Phase 2: Unraveling the Mechanism of Action - Apoptosis vs. Necrosis
Once a compound has demonstrated significant cytotoxicity, the next critical step is to determine the mode of cell death it induces. Apoptosis, or programmed cell death, is a controlled and non-inflammatory process, making it a desirable mechanism for anticancer drugs. Flow cytometry is a powerful technique for distinguishing between apoptosis and necrosis.[5][6]
Rationale for Experimental Choices
The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry-based method for detecting apoptosis.[7] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and can be used to label these early apoptotic cells.[7] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where the membrane integrity is compromised.[7] This dual-staining approach allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Apoptosis Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat them with the pyridinyl-quinoline isomers at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 channel.
Data Visualization: Apoptosis Induction Workflow
Caption: Workflow for assessing apoptosis induction by pyridinyl-quinoline isomers using flow cytometry.
Phase 3: Target Identification - Kinase Inhibition Assays
Pyridinyl-quinoline derivatives are frequently reported as kinase inhibitors.[8] Identifying the specific kinase(s) inhibited by the active isomers is crucial for understanding their mechanism of action and for future drug development.
Rationale for Experimental Choices
Kinase inhibition assays are designed to measure the ability of a compound to block the activity of a specific kinase enzyme. A common format is a luminescence-based assay that quantifies the amount of ATP consumed during the phosphorylation reaction.[9] The ADP-Glo™ Kinase Assay, for instance, measures the amount of ADP produced, which is directly proportional to kinase activity.[9] This type of assay is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening against a panel of kinases.
Experimental Protocol: PIM-1 Kinase Inhibition Assay (Example)
-
Reaction Setup: In a 384-well plate, add the PIM-1 kinase, the specific peptide substrate, and ATP.
-
Inhibitor Addition: Add the pyridinyl-quinoline isomers at various concentrations. Include a no-inhibitor control and a positive control inhibitor (e.g., Staurosporine).[10]
-
Kinase Reaction: Incubate the plate at room temperature to allow the phosphorylation reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the isomer and determine the IC50 value.
Data Visualization: PIM-1 Signaling Pathway
Caption: Simplified PIM-1 signaling pathway and the inhibitory action of pyridinyl-quinoline isomers.
Conclusion and Future Directions
The systematic comparison of pyridinyl-quinoline isomers is a critical endeavor in the quest for more potent and selective anticancer agents. The subtle changes in the position of the pyridine nitrogen atom can have a profound impact on biological activity. This guide has outlined a robust, multi-step experimental framework for the comprehensive evaluation of these isomers, from initial cytotoxicity screening to mechanistic elucidation and target identification. By employing these standardized and well-validated protocols, researchers can generate high-quality, comparable data that will facilitate the identification of lead candidates and inform the design of the next generation of quinoline-based therapeutics. The promising activity of compounds like 4-methyl-2-(pyridin-4-yl)quinoline warrants a thorough investigation of its other isomers to fully map the structure-activity relationship and unlock the full therapeutic potential of this versatile chemical scaffold.
References
-
Agilent Technologies. (n.d.). Apoptosis Assays by Flow Cytometry. Retrieved from [Link]
-
Bitesize Bio. (2016, October 3). Detection of Apoptosis by Flow Cytometry: To Be or Not to Be. Retrieved from [Link]
-
Bio-protocol. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Spandidos Publications. (n.d.). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Retrieved from [Link]
-
PubMed. (2000). Synthesis and antitumor cytotoxicity evaluation of pyrido[4,3,2-de]quinolines and isoquinolino[6,5,4,3-cde]quinolines. Retrieved from [Link]
-
ResearchGate. (2023, February 22). MTT (Assay protocol). Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and cytotoxicity evaluation of pyridin[2,3-f]indole-2,4,9-trione and benz[f]indole-2,4,9-trione derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of inhibition of Pim-1 by 4a. Pim-1 kinase activity was.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. Retrieved from [Link]
-
Reaction Biology. (2026, February). PIM1 Kinase Assay Service. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, January 11). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]
-
SpringerLink. (n.d.). Review on recent development of quinoline for anticancer activities. Retrieved from [Link]
-
PubMed. (2016, November 1). Synthesis and Evaluation of 2,5 and 2,6 Pyridine-Based CXCR4 Inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and anticancer activity evaluation of a series of[5][7][11]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, September 14). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from [Link]
-
MDPI. (n.d.). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Retrieved from [Link]
-
MDPI. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison between the docked poses of the kinase inhibitors as.... Retrieved from [Link]
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Halogenated Quinoline Cytotoxicity: A Comparative Technical Guide (Bromo- vs. Chloro-Substitutions)
Executive Summary: The Halogen Advantage in Quinoline Scaffolds[1]
In the optimization of quinoline-based antineoplastics, halogen substitution is a critical determinant of potency and pharmacokinetic profile. While both chloro- and bromo-substitutions enhance lipophilicity and metabolic stability compared to unsubstituted analogs, they drive cytotoxicity through distinct physicochemical mechanisms.
This guide provides an evidence-based comparison of Bromo- (Br) versus Chloro- (Cl) substituted quinolines, analyzing how atomic radius, electronegativity, and sigma-hole interactions influence IC50 values across major cancer cell lines.
Key Differentiators
| Feature | Chloro-Quinolines | Bromo-Quinolines | Biological Impact |
| Atomic Radius | ~175 pm | ~185 pm | Br causes greater steric hindrance, potentially improving selectivity for larger hydrophobic pockets (e.g., kinase domains). |
| Electronegativity | 3.16 (Pauling) | 2.96 (Pauling) | Cl withdraws more electron density; Br is more polarizable, facilitating stronger halogen bonding. |
| Lipophilicity ( | +0.71 | +0.86 | Br derivatives generally show higher LogP, enhancing passive membrane permeability. |
| Leaving Group | Moderate | Good | Br is a better leaving group, relevant for covalent inhibitors or metabolic activation. |
Structure-Activity Relationship (SAR) Logic[2]
The "Halogen Effect" in quinolines is not merely about adding bulk. It fundamentally alters the molecule's electronic landscape.
The Sigma-Hole Phenomenon
Halogen bonding is a pivotal non-covalent interaction in drug-target binding. The sigma-hole —a region of positive electrostatic potential on the halogen atom opposite the C-X bond—is more pronounced in Bromine than Chlorine due to Br's lower electronegativity and higher polarizability.
-
Mechanism: The positive sigma-hole on the Bromine atom can form strong directional interactions with nucleophilic residues (e.g., carbonyl oxygens, histidine nitrogens) in the target protein's binding pocket.
-
Outcome: Bromo-substituted quinolines often exhibit tighter binding affinities (
) than their chloro-analogs, translating to lower IC50 values in cytotoxicity assays.
SAR Decision Matrix (Graphviz)
The following diagram illustrates the decision logic when selecting between Cl and Br substitutions during lead optimization.
Caption: Decision logic for halogen selection based on medicinal chemistry objectives (Metabolic stability vs. Potency/Permeability).
Comparative Cytotoxicity Data
The following data aggregates IC50 values from multiple studies comparing homologous quinoline series.
Table 1: IC50 Comparison (µM) on Human Cancer Cell Lines
| Compound Class | Substitution | HeLa (Cervical) | MCF-7 (Breast) | HepG2 (Liver) | Primary Mechanism |
| 8-Hydroxyquinoline | Unsubstituted | >50 | 45.2 | 38.5 | Metal Chelation |
| 5,7-Dichloro | 12.4 | 8.1 | 10.2 | ROS Generation | |
| 5,7-Dibromo | 6.7 | 3.5 | 5.8 | Topoisomerase Inhibition + ROS | |
| 4-Aminoquinoline | 7-Chloro (CQ-like) | 25.6 | 18.9 | 22.1 | Autophagy Inhibition |
| 7-Bromo | 15.3 | 12.4 | 14.8 | DNA Intercalation | |
| Nitroquinoline | 6-Chloro-5-nitro | 8.2 | 7.5 | 9.1 | DNA Damage |
| 6-Bromo-5-nitro | 4.1 | 2.8 | 5.2 | Apoptosis (Bax/Bcl-2 modulation) |
Data Sources: Aggregated from BenchChem [1], RSC Advances [2], and NIH PMC studies [3].
Analysis: The 5,7-dibromo derivatives consistently outperform dichloro analogs. This is attributed to the "heavy atom effect" facilitating intersystem crossing (enhancing ROS production) and the larger hydrophobic surface area of Bromine improving cell membrane penetration.
Mechanistic Pathways: How They Kill Cancer Cells
While both derivatives often share a core mechanism (e.g., DNA intercalation), the efficiency of the downstream cascade differs.
Apoptosis Induction (Intrinsic Pathway)
Bromo-substituted quinolines, particularly 6-bromo-5-nitroquinoline, have been shown to aggressively alter the Bax/Bcl-2 ratio.
-
Action: Downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax.[1]
-
Result: Mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and Caspase-9 activation.
Topoisomerase Inhibition
Bulky bromo-substituents at the 5- or 7-position of the quinoline ring can sterically lock the DNA-Topoisomerase cleavable complex more effectively than the smaller chloro-substituents, preventing DNA religation.
Mechanism of Action Flowchart (Graphviz)
Caption: Dual-mechanism pathway showing DNA intercalation and mitochondrial stress leading to apoptosis.
Experimental Protocol: Validated MTT Cytotoxicity Assay
Trustworthiness Note: Halogenated quinolines suffer from poor aqueous solubility. This protocol includes specific "Solubility Checkpoints" to prevent false negatives caused by precipitation.
Reagents
-
MTT Reagent: 5 mg/mL in PBS (Filter sterilized, store at 4°C in dark).
-
Solubilization Buffer: 100% DMSO (Molecular Biology Grade).
-
Cell Lines: HeLa, MCF-7 (ATCC validated).
Step-by-Step Workflow
-
Seeding (Day 0):
-
Seed cells at 1.0 x 10⁴ cells/well in 96-well plates (100 µL/well).
-
Incubate 24h at 37°C, 5% CO₂ to allow adherence.
-
-
Compound Preparation (Critical Step):
-
Stock Solution: Dissolve Bromo/Chloro-quinoline in 100% DMSO to 10-50 mM. Sonicate if necessary.
-
Working Solution: Dilute stock in serum-free media to 2x final concentration.
-
Validation: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.
-
-
Treatment (Day 1):
-
MTT Addition (Day 3):
-
Add 20 µL MTT reagent (5 mg/mL) to each well.
-
Incubate 3-4 hours until purple formazan crystals are visible.
-
-
Solubilization & Read:
-
Carefully aspirate media (do not disturb crystals).[2]
-
Add 150 µL DMSO .
-
Shake plate on orbital shaker for 15 mins.
-
Measure absorbance at 570 nm (Reference: 630 nm).
-
Protocol Logic & Troubleshooting (Graphviz)
Caption: MTT assay workflow with a critical solubility checkpoint for hydrophobic halogenated compounds.
References
-
RSC Advances. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs. Retrieved from [Link]
-
National Institutes of Health (PMC). (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2022).[4] SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring. Retrieved from [Link]
Sources
A Comparative Guide to the Mechanism of Action of 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid in Dihydroorotate Dehydrogenase Inhibition
This guide provides an in-depth evaluation of the mechanism of action of 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid, a potent inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). By objectively comparing its performance with other key DHODH inhibitors and providing detailed experimental methodologies, this document serves as a critical resource for researchers and professionals in drug discovery and development.
Introduction: The Critical Role of DHODH in Cellular Proliferation
Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are fundamental building blocks for DNA and RNA.
Rapidly proliferating cells, such as activated lymphocytes, cancer cells, and virally infected cells, have a high demand for pyrimidines to support DNA replication and RNA synthesis. While most quiescent cells can utilize the pyrimidine salvage pathway, these highly proliferative cells are particularly dependent on the de novo pathway. This dependency makes DHODH a compelling therapeutic target for a range of diseases, including autoimmune disorders, cancer, and viral infections. Inhibition of DHODH leads to pyrimidine depletion, resulting in cell cycle arrest, inhibition of proliferation, and induction of apoptosis in these vulnerable cell populations[1][2].
6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid belongs to the quinoline-4-carboxylic acid class of compounds, which have been extensively investigated as DHODH inhibitors. This guide will elucidate its mechanism of action and compare its inhibitory profile with other well-characterized DHODH inhibitors.
The Mechanism of Action: Targeting the Ubiquinone Binding Site of DHODH
The primary mechanism of action of 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid and its analogs is the potent and selective inhibition of human DHODH. These inhibitors typically bind to the ubiquinone-binding pocket of the enzyme, a channel that is distinct from the dihydroorotate-binding site. By occupying this pocket, they prevent the binding of the natural electron acceptor, ubiquinone, thereby halting the catalytic cycle of the enzyme.
The quinoline-4-carboxylic acid scaffold is a key pharmacophore for this class of inhibitors. The carboxylic acid moiety is crucial for activity, often forming a salt bridge with a conserved arginine residue (Arg136) within the ubiquinone-binding site. The broader quinoline structure and its substituents, such as the bromo and pyridinyl groups in the case of 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid, engage in various hydrophobic and electrostatic interactions within the binding pocket, contributing to the inhibitor's potency and selectivity.
Signaling Pathway of DHODH Inhibition
Sources
- 1. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Quinoline Derivatives: A Comparative Guide (Bosutinib vs. Imatinib)
Executive Summary
In the landscape of kinase inhibitor discovery, the quinoline scaffold (specifically the 4-anilino-3-quinolinecarbonitrile core) represents a privileged structure, offering distinct solubility and binding kinetics compared to the legacy phenylaminopyrimidine scaffolds found in first-generation drugs like Imatinib .
This guide provides a rigorous framework for benchmarking novel quinoline derivatives. We utilize Bosutinib (a third-generation quinoline TKI) as the primary positive control and Imatinib as the legacy baseline. The objective is to demonstrate how to validate dual Src/Abl inhibition, a critical mechanism for overcoming drug resistance in Chronic Myeloid Leukemia (CML).
Part 1: The Pharmacophore Landscape
To benchmark effectively, one must understand the structural evolution. Imatinib relies on a phenylaminopyrimidine core that binds to the inactive conformation (DFG-out) of the Abl kinase. However, it is susceptible to point mutations (e.g., T315I) and lacks potent Src inhibition.
The Quinoline Advantage: Bosutinib utilizes a quinoline-3-carbonitrile scaffold. The quinoline nitrogen functions as a hydrogen bond acceptor for the hinge region (Met318 in Abl), while the nitrile group improves hydrophobic fit. When benchmarking your own quinoline derivatives, your "Series Q" must demonstrate:
-
Dual Inhibition: Potent activity against both Src and Abl (unlike Imatinib).[1][2][3][4][5]
-
Resistant Cell Potency: Activity in Imatinib-resistant cell lines (e.g., K562-R).
-
Selectivity: Reduced off-target activity against c-KIT and PDGFR (to minimize myelosuppression).
Part 2: Comparative Performance Data
The following data aggregates industry-standard values to serve as your benchmarking baseline. Your novel derivatives should aim to match or exceed the "Bosutinib" column while maintaining the selectivity profile.
Table 1: Enzymatic & Cellular Potency Benchmarks
| Metric | Imatinib (Legacy Std) | Bosutinib (Quinoline Std) | Target Profile (New Series) |
| Scaffold | Phenylaminopyrimidine | 4-anilinoquinoline-3-CN | Modified Quinoline |
| Abl Kinase IC50 | 200–400 nM | 1.0 nM | < 10 nM |
| Src Kinase IC50 | > 10,000 nM (Inactive) | 1.2 nM | < 10 nM |
| K562 (CML) GI50 | 250 nM | 100 nM | < 150 nM |
| K562-R (Resistant) GI50 | > 5,000 nM | ~200 nM | < 500 nM |
| c-KIT Inhibition | Potent (High Toxicity) | Weak/Inactive | > 1,000 nM (Desired) |
Data Sources: Bosutinib enzymatic data derived from Levinson et al. [1]; Imatinib resistance profiles from Cortes et al. [2].
Table 2: Physicochemical Properties (ADME)
| Property | Imatinib | Bosutinib | Optimization Goal |
| LogP | 3.5 | 3.9 | 2.5 – 3.5 |
| Solubility (pH 7.4) | High | Low (Requires Monohydrate) | > 50 µg/mL |
| Metabolic Stability | CYP3A4 Substrate | CYP3A4 Substrate | Reduce CYP Liability |
Part 3: Mechanistic Visualization
Understanding the dual-pathway inhibition is critical for interpreting your data. Quinolines like Bosutinib shut down the "escape route" (Src signaling) that cancer cells use when Abl is inhibited.[6]
Figure 1: Mechanism of Action.[5] Note how Bosutinib (Blue) blocks both the primary oncogene and the Src-mediated crosstalk, whereas Imatinib (White) leaves Src active.
Part 4: Validated Experimental Protocols
To ensure your data is publishable and comparable to the benchmarks above, follow these self-validating protocols.
Protocol A: High-Throughput Kinase Binding (TR-FRET)
Purpose: To determine intrinsic affinity (IC50) against recombinant Src and Abl.
The "Senior Scientist" Insight: Standard ATP-competition assays can yield variable results depending on ATP concentration. We recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) tracer displacement assay. This measures the physical binding of your quinoline to the kinase active site, independent of ATP turnover rate.
-
Reagent Prep:
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (detergent is crucial to prevent quinoline aggregation).
-
Tracer: AlexaFluor® 647-labeled ATP-competitive tracer.
-
Antibody: Europium-labeled anti-GST (targets the tagged kinase).
-
-
Workflow:
-
Dispense 5 µL of your Quinoline Derivative (10-point dose response, start at 10 µM) into a 384-well white plate.
-
Add 5 µL of Kinase/Antibody mix (Optimization required: use [Kinase] at or below Kd).
-
Add 5 µL of Tracer solution.
-
Control 1 (Min Signal): 10 µM Staurosporine (blocks all binding).
-
Control 2 (Max Signal): DMSO only (tracer binds freely).
-
-
Incubation & Read:
-
Incubate 60 mins at Room Temp (protect from light).
-
Read on EnVision or similar reader (Excitation 340 nm; Emission 665 nm / 615 nm).
-
-
Calculation:
-
Calculate Ratio = (Em665/Em615) * 10,000.
-
Fit data to a 4-parameter logistic equation to derive IC50.
-
Protocol B: Cellular Viability (MTT Assay) in K562 Cells
Purpose: To assess biological efficacy and membrane permeability.
The "Senior Scientist" Insight: Quinolines are lipophilic. In standard MTT assays, they can sometimes precipitate in the media, causing false absorbance spikes. Always inspect wells microscopically before adding MTT.
-
Cell Seeding:
-
Use K562 cells (ATCC CCL-243).
-
Seed 5,000 cells/well in 100 µL RPMI-1640 + 10% FBS in 96-well clear plates.
-
Incubate 24h at 37°C/5% CO2 to allow metabolic normalization (suspension cells do not attach, but they recover from handling).
-
-
Compound Treatment:
-
Prepare 1000x stocks in DMSO.
-
Dilute 1:1000 into media to keep DMSO at 0.1% (Toxic threshold for K562 is ~0.5%).
-
Add 100 µL of 2x drug solution to wells.
-
Benchmark Controls: Include Bosutinib (Positive) and Imatinib (Reference).
-
-
Development (72h later):
-
Add 20 µL MTT solution (5 mg/mL in PBS).
-
Incubate 4 hours.
-
Solubilization (Critical Step): Since K562 are suspension cells, do not aspirate. Add 100 µL of Acidified SDS (10% SDS in 0.01M HCl) directly to the well.
-
Incubate overnight in the dark to dissolve formazan crystals fully.
-
-
Analysis:
-
Read Absorbance at 570 nm (Reference 650 nm).
-
Calculate % Viability relative to DMSO control.
-
Part 5: Screening Workflow Visualization
Use this decision tree to determine if your quinoline derivative is worth advancing.
Figure 2: The "Go/No-Go" Screening Cascade for Quinoline Discovery.
References
-
Levinson, N. M., & Boxer, S. G. (2012).[7] Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain.[7] PLoS ONE. [Link]
-
Cortes, J. E., et al. (2012).[4] Bosutinib versus Imatinib in Newly Diagnosed Chronic-Phase Chronic Myeloid Leukemia: Results From the BELA Trial. Journal of Clinical Oncology. [Link]
-
Vangrevelinghe, E., et al. (2013). Structure-Based Design of Quinoline Derivatives as Src/Abl Dual Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
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- 2. Phase 2 study of bosutinib, a Src inhibitor, in adults with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bosutinib versus imatinib in newly diagnosed chronic-phase chronic myeloid leukaemia: results from the 24-month follow-up of the BELA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid
Introduction: Beyond the Bench—A Commitment to Safety and Environmental Stewardship
As researchers and drug development professionals, our work with novel chemical entities like 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid pushes the boundaries of science. However, our responsibility extends beyond discovery and synthesis; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
The procedural guidance herein is synthesized from the safety profiles of structurally analogous compounds and established best practices in chemical waste management. The core principle of this protocol is risk mitigation—protecting laboratory personnel, the wider community, and the environment from potential harm. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of scientific integrity and corporate responsibility.
Disclaimer: This document provides general guidance. Always consult your institution's specific Chemical Hygiene Plan (CHP) and consult with your Environmental Health and Safety (EHS) department before handling or disposing of any chemical waste.[1]
Hazard Assessment: Understanding the "Why" Behind the Procedure
While a specific Safety Data Sheet (SDS) for 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid is not publicly available, a robust hazard assessment can be constructed by examining its structural components: a halogenated (brominated) quinoline core linked to a pyridine ring and a carboxylic acid group. Safety data from similar molecules consistently indicate the following potential hazards.
The causality for stringent disposal protocols is rooted in these hazards. The brominated heterocyclic structure necessitates disposal via methods that can safely neutralize halogenated byproducts, while the irritant and potential toxicity profile demands careful handling to prevent personnel exposure.
| Potential Hazard | Classification Category | Rationale & Implication for Handling | Supporting Sources |
| Skin Corrosion/Irritation | Category 2 | The compound is likely to cause skin irritation upon contact. This necessitates the use of appropriate chemical-resistant gloves and a lab coat. | [2][3][4][5][6] |
| Serious Eye Damage/Irritation | Category 1 or 2 | Direct contact with eyes can cause serious irritation or damage.[2][3][4][6][7] This is a critical risk, mandating the use of safety goggles or a face shield. | [2][3][4][6][7] |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Ingestion could be harmful.[3] This underscores the importance of strict hygiene practices, such as washing hands thoroughly after handling and prohibiting eating or drinking in the lab.[8][9] | [3][8][9] |
| Respiratory Irritation | Category 3 (May cause respiratory irritation) | Inhalation of the dust or aerosols may irritate the respiratory system.[2][3][6][8] All handling of the solid compound should be done in a certified chemical fume hood to minimize inhalation risk. | [2][3][6][8] |
| Environmental Hazard | Harmful to aquatic life | Release into the environment must be avoided. This is a primary driver for classifying it as hazardous waste and forbidding sewer disposal. | [2] |
Personnel Safety: Your First Line of Defense
Before handling the compound at any stage, including disposal, ensure all engineering controls are functional and the correct Personal Protective Equipment (PPE) is worn.
-
Engineering Controls : Always handle 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid, both in its pure form and as waste, inside a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure safety showers and eyewash stations are accessible and unobstructed.[4][5]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles or a full-face shield.[2][8]
-
Skin Protection : Wear a flame-retardant lab coat and chemical-resistant gloves (Nitrile rubber is a common choice, but consult your institution's glove selection guide for specific breakthrough times).[2][8]
-
Respiratory Protection : If there is a risk of exceeding exposure limits or a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is necessary.[10]
-
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid is a multi-step process that ensures safety and compliance from the point of generation to final treatment.
Step 1: Waste Characterization and Segregation
This compound must be treated as hazardous chemical waste . Due to its chemical structure, it falls into a specific, critical sub-category:
-
Waste Stream : Halogenated Organic Solid Waste
Causality : The presence of bromine classifies this compound as halogenated. Halogenated waste streams must be segregated from non-halogenated streams because they require high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (e.g., hydrogen bromide) produced during combustion.[3][10] Mixing these waste streams increases disposal costs and can lead to non-compliant disposal.[11]
Step 2: Containerization
-
Select a Proper Container : Use a designated, compatible hazardous waste container.[12] This should be a robust, sealable container, often provided by your EHS department. The original product container can be used if it is in good condition.[12]
-
Ensure Compatibility : The container must be made of a material that does not react with the chemical. High-density polyethylene (HDPE) is a common choice.
-
Keep Containers Closed : The waste container must be tightly capped at all times except when waste is being added.[9][12] This prevents the release of vapors and protects against spills.
Step 3: Labeling
Proper labeling is a critical safety and regulatory requirement.
-
Attach a Hazardous Waste Label : As soon as the container is designated for waste, affix a "HAZARDOUS WASTE" label.[12] These labels are typically available from your EHS office.
-
Complete All Fields : Fill out the label completely and legibly, including:
-
The full chemical name: "6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid". Avoid abbreviations or formulas.
-
The approximate quantity or concentration.
-
The date accumulation started.
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Step 4: Accumulation and Storage
-
Designated Storage Area : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[11]
-
Secondary Containment : The container should be placed within a secondary containment bin or tray to contain any potential leaks.[11][13]
-
Segregate Incompatibles : Ensure the container is stored away from incompatible materials, such as strong oxidizing agents, acids, and bases.[4][5]
Step 5: Final Disposal
-
Contact EHS : Once the container is full or you have finished the project, arrange for pickup by your institution's EHS department or a licensed professional waste disposal service.[3]
-
Do Not Dispose Down the Drain : Under no circumstances should this chemical or its containers be disposed of in the sink or regular trash.[2] This is to prevent environmental contamination and potential damage to the sewer system.
-
Recommended Treatment : The standard and most effective disposal method for this type of compound is controlled incineration in a licensed hazardous waste facility equipped with an afterburner and scrubber.[3][10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid.
Caption: Workflow for the safe disposal of 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid.
References
- 6-Bromoquinoline - SAFETY D
- 6-Bromo-2-methylquinoline - Safety D
- Guidelines: Handling and Disposal of Chemicals.Purdue University College of Engineering.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- 2,6-Dibromopyridine Safety D
- 4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)
- Hazardous waste acceptance conditions.University of Groningen.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.U.S. Environmental Protection Agency.
- 6-BROMO-2-METHYLQUINOLINE-3-CARBOXYLICACID Safety D
- Chemical and Hazardous Waste Guide.University of Oslo.
- Picolinic acid - SAFETY D
- 5-Bromopyridine-2-carboxylic acid - SAFETY D
- Pyridine-2-carboxylic acid SAFETY D
- 2,6-Pyridinedicarboxylic acid - SAFETY D
- Methyl 6-bromo-2-pyridinecarboxyl
- Occupational exposure to hazardous chemicals in laboratories.
- Hazardous Waste Listings.U.S. Environmental Protection Agency.
- Laboratory Guide for Managing Chemical Waste.Vanderbilt University Medical Center.
- OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
- EPA Hazardous Waste Codes.University of Maryland Environmental Safety, Sustainability and Risk.
- Environmental Regulations and Compliance. (2026).
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Navigating the Handling of 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid: A Guide to Personal Protective Equipment
For researchers, scientists, and professionals in drug development, the meticulous handling of novel chemical entities is paramount to both personal safety and experimental integrity. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid, a complex heterocyclic compound. By understanding the potential hazards derived from its constituent chemical motifs—a brominated quinoline, a pyridine ring, and a carboxylic acid—we can establish a robust safety protocol.
Hazard Analysis: Deconstructing the Molecule
A structurally similar compound, 6-Bromo-2-hydroxyquinoline-4-carboxylic acid, is classified under the Globally Harmonized System (GHS) with the following hazards[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
These hazards are foundational to our PPE recommendations. The presence of a bromine atom on the aromatic quinoline ring places it in the category of halogenated aromatic compounds, which are known for potential environmental persistence and require careful handling and disposal[2][3][4]. The pyridine moiety, a component of the bipyridyl structure, can be an irritant to the skin, eyes, and mucous membranes[5]. Carboxylic acids, as a class, can be corrosive or irritating to the skin and eyes and may cause respiratory tract irritation.
Therefore, a comprehensive PPE strategy must address risks of ingestion, dermal contact, eye contact, and inhalation of this solid compound.
Personal Protective Equipment (PPE) Protocol
Based on the hazard analysis, the following PPE is mandatory when handling 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid. This protocol is designed to provide a multi-layered defense against potential exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | The inner glove provides a second barrier in case the outer glove is breached. Nitrile offers good chemical resistance to a range of substances. Gloves should be changed immediately if contamination is suspected.[6] |
| Eye Protection | Chemical splash goggles.[7] | Protects against dust particles and potential splashes of solutions containing the compound. Standard safety glasses do not provide a sufficient seal. |
| Face Protection | Face shield (in addition to goggles). | Recommended when handling larger quantities or when there is a significant risk of splashing, especially when preparing solutions or performing reactions. |
| Body Protection | A lab coat that is fully buttoned. | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator.[8] | Given that the compound may cause respiratory irritation, a respirator should be used, especially when handling the powder outside of a certified chemical fume hood.[9] The specific cartridge type should be selected based on a risk assessment of the procedure. |
Step-by-Step PPE and Handling Workflow
Caption: A logical workflow for handling hazardous chemicals, from preparation to disposal.
Donning PPE: A Step-by-Step Guide
-
Lab Coat: Put on a clean, fully-buttoned lab coat.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Respirator: If required by your risk assessment, perform a fit check and don the respirator.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing PPE: A Step-by-Step Guide to Avoid Contamination
-
Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them in the designated waste container.
-
Face Shield and Goggles: Remove the face shield (if used) and then the goggles, handling them by the strap. Place them in a designated area for decontamination.
-
Lab Coat: Remove the lab coat, folding it inward to contain any potential contamination on the outer surface. Place it in a designated laundry receptacle.
-
Respirator: Remove the respirator and store or dispose of it according to manufacturer and institutional guidelines.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Emergency Procedures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention.[10]
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[10]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9][11]
Disposal Plan
All waste generated from handling 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid must be considered hazardous.
-
Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a sealed, labeled hazardous waste container.
-
Disposal Pathway: Brominated aromatic compounds can pose environmental hazards.[2][3] Disposal must be conducted through your institution's environmental health and safety office to ensure compliance with all local, state, and federal regulations. Incineration at a licensed facility is a common disposal method for such compounds.[12]
By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely work with 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid, ensuring the integrity of their research and the protection of their health.
References
-
PubChem. 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
University of California, Santa Barbara. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]
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Haz-Map. 2,2'-Bipyridine - Hazardous Agents. [Link]
-
Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]
-
Frontiers in Microbiology. Comprehensive safety and toxicity analysis of 2,2'-Bipyridine derivatives in combating MRSA biofilm formation and persistence. [Link]
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MDPI. Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. [Link]
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National Center for Biotechnology Information. 2,2'- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells. [Link]
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Royal Society of Chemistry. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. [Link]
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Chemical Hazards Emergency Medical Management. Personal Protective Equipment (PPE). [Link]
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PubMed. Bromine in Waste Incineration: Partitioning and Influence on Metal Volatilisation. [Link]
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Wikipedia. Bipyridine. [Link]
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European Chemicals Agency. ECHA raises environmental concerns over certain aromatic brominated flame retardants. [Link]
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ResearchGate. Toxicity of Dipyridyl Compounds and Related Compounds. [Link]
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Quicktest. Safety equipment, PPE, for handling acids. [Link]
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American Chemistry Council. Protective Equipment. [Link]
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University of Washington Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]
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Environmental Science & Technology. Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. [Link]
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Royal Society of Chemistry. Metal-free C5-selective halogenation of quinolines under aqueous conditions. [Link]
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PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
